Clofilium Tosylate

Catalog No.
S524017
CAS No.
92953-10-1
M.F
C28H44ClNO3S
M. Wt
510.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofilium Tosylate

CAS Number

92953-10-1

Product Name

Clofilium Tosylate

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate

Molecular Formula

C28H44ClNO3S

Molecular Weight

510.2 g/mol

InChI

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

MOQZYUUHIWPDQC-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Clofilium Tosylate;

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-]

The exact mass of the compound Clofilium tosylate is 509.273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clofilium tosylate potassium channel blockade mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Findings

The table below summarizes the core molecular mechanisms and key experimental findings related to clofilium tosylate.

Aspect Key Finding Experimental System Citation
Primary Blocking Mechanism "Activation trap"; block accelerated at depolarized potentials; recovery promoted by external K⁺ [1]. Human Kv1.5 channels in CHO cells (excised patches) [1]. [1]
Structural Binding Site Pore region; all four channel subunits contribute to the internal blocker binding site [2]. Cloned Shaker-B K⁺ channel in Xenopus oocytes [2]. [2]
Effect on Gating Currents Depresses ON/OFF gating currents (QON, QOFF) of delayed rectifier K⁺ channels [3]. Guinea-pig ventricular heart cells (whole-cell patch-clamp) [3]. [3]
Inhibition of Other Channels Potently inhibits Slack (Slo2.2) channels more effectively than Slick (Slo2.1) channels [4]. Slick and Slack channels expressed in Xenopus laevis oocytes [4]. [4]
Apoptosis Induction Induces Bcl-2-insensitive apoptosis via caspase-3 activation in HL-60 leukemia cells [5]. Human promyelocytic leukemia (HL-60) cell line [5]. [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the key methodologies from the cited studies are outlined below.

Electrophysiology on Kv1.5 Channels (Excised Patch Clamp) [1]
  • Channel Expression: Chinese hamster ovary (CHO) cells stably transfected with the human Kv1.5 (hPCN1) delayed rectifier K⁺ channel gene.
  • Electrophysiology: Both outside-out and inside-out excised membrane patches were used.
  • Drug Application: Clofilium was applied via the bath solution.
  • Key Measurements:
    • Current Inhibition: Analyzed steady-state inhibition at different clofilium concentrations to determine half-inhibition concentration (IC₅₀).
    • Kinetics: Monitored the drug's effect on apparent inactivation time course, activation, and deactivation.
    • Voltage & Ion Dependence: Assessed rates of block onset and recovery at different membrane potentials and with elevated extracellular K⁺.
Gating Current Measurements in Cardiac Cells [3]
  • Cells: Freshly isolated guinea-pig ventricular heart cells.
  • Solutions: All ionic currents (Na⁺, Ca²⁺, K⁺) were blocked using a solution containing TEA-Cl, CdCl₂, GdCl₃, and Tetrodotoxin (TTX).
  • Electrophysiology: Whole-cell patch-clamp technique with careful series resistance compensation for fast voltage control.
  • Protocols: Intramembrane charge movements (ICM/gating currents) were elicited by depolarizing pulses from a holding potential of -110 mV, both with and without inactivating prepulses.
  • Drug Testing: The effects of clofilium and d-sotalol on the charge movements (QON and QOFF) were analyzed.
Two-Electrode Voltage Clamp on Slack/Slick Channels [4]
  • Channel Expression: Xenopus laevis oocytes injected with human Slick (Slo2.1) or rat Slack (Slo2.2) mRNA.
  • Electrophysiology: Two-electrode voltage clamp technique.
  • Current Measurement: Currents were measured using stepwise or pulse protocols before and after drug application.
  • Screening: A wide range of potassium channel blockers were screened, and a dose-response relationship for clofilium was established.
Apoptosis Assay in HL-60 Cells [5]
  • Cell Culture: Human promyelocytic leukemia (HL-60) cells were maintained in RPMI 1640 medium with fetal bovine serum.
  • Treatment: Cells were treated with varying concentrations of this compound.
  • Viability Assay: Cell viability was assessed using the MTT assay.
  • Apoptosis Detection:
    • Nuclear Morphology: Visualized by DAPI staining.
    • Western Blot: Analyzed protein expression of Bcl-2, Bax, and caspase-3 activation with PARP cleavage.

Visualizing the Core Mechanism and Apoptotic Pathway

The "activation trap" mechanism of clofilium and its downstream apoptotic effects can be visualized through the following pathways.

G cluster_block Primary K⁺ Channel Block cluster_apoptosis Induced Apoptosis in Cancer Cells start This compound a1 Binds to internal pore region of Kv channel (e.g., Kv1.5) start->a1 b1 Caspase-3 activation start->b1  In HL-60 cells a2 Channel activation traps the drug a1->a2 a3 Accelerated apparent inactivation a2->a3 a4 K⁺ efflux blocked Membrane repolarization impaired a3->a4 end Cellular Outcome a4->end  Antiarrhythmic Effect b2 Cleavage of PARP protein b1->b2 b3 Execution of Apoptosis b2->b3 b3->end

Clofilium's channel blockade and apoptotic induction pathways.

A summary of the primary experimental models and key measurements used to study clofilium.

Research Implications

The multifaceted actions of clofilium make it a valuable tool for basic research and a potential lead compound for therapeutics. Its ability to inhibit a range of potassium channels, including the neuronal Slack and Slick channels, suggests potential for repurposing in neurological conditions [4]. Furthermore, its capacity to induce apoptosis in cancer cells independent of Bcl-2 highlights a promising mechanism for overcoming drug resistance in oncology [5].

References

what is Clofilium tosylate class III antiarrhythmic agent

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology and Mechanism of Action

As a Class III antiarrhythmic drug, clofilium's primary mechanism is the blockade of potassium channels in the heart [1] [2].

  • Primary Target: The drug binds to and inhibits the delayed rectifier potassium current (IK) [3] [4]. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential.
  • Electrophysiological Effect: By blocking potassium efflux, clofilium delays repolarization. This leads to a prolonged action potential duration and a corresponding increase in the effective refractory period (ERP) [1] [2].
  • Therapeutic Goal: The lengthened refractory period makes the cardiac tissue less excitable and can suppress tachyarrhythmias caused by re-entry circuits [2].
  • Additional Actions: While its main effect is on potassium channels, research shows clofilium also reversibly reduces the L-type calcium current (ICa) and inhibits the fast sodium current (INa) in a use-dependent manner, indicating it affects multiple membrane currents [4].

The diagram below illustrates how clofilium tosylate affects the cardiac action potential and its core mechanism.

G AP Cardiac Action Potential ERP ↑ Refractory Period AP->ERP Prolonged Duration K_Channel Delayed Rectifier K+ Channels K_Channel->AP Delayed Repolarization CLO This compound CLO->K_Channel  Blocks Arrhythmia Suppression of Re-entry Arrhythmias ERP->Arrhythmia

Clofilium's core antiarrhythmic mechanism involves potassium channel blockade leading to suppressed arrhythmias.

Quantitative Pharmacological Data

The table below summarizes key preclinical pharmacokinetic and potency data for clofilium.

Parameter Species Value Comments Source
Plasma Half-Life Rat / Dog 2.5–3 hours After 5 mg/kg i.v. administration [1]
Biological Half-Life Rat 5 days Persistence in the heart tissue [1]
Biological Half-Life Dog 14 days Persistence in the heart tissue [1]
LD50 (Intravenous) Mouse 20 mg/kg Behavioral effects observed [1]
LD50 (Intravenous) Rat 33 mg/kg Behavioral effects observed [1]
Toxic Dose (TDLo) Human 300 μg/kg Can cause cardiac arrhythmias [1]
Routes of Elimination Rat/Dog 10% in urine, 55% in feces Within 72 hours of i.v. dose [1]

Applications in Research and Drug Repurposing

Beyond its original antiarrhythmic purpose, this compound has shown promise in preclinical research for other conditions.

  • Mitochondrial DNA Depletion Syndromes: Researchers have identified clofilium as a promising therapeutic candidate for POLG-related disorders, a group of severe mitochondrial diseases. In zebrafish models, this compound successfully restored mitochondrial DNA levels and complex I activity, and rescued cardio-skeletal muscle parameters [5] [6]. The therapeutic pathway is illustrated below.

G CLO This compound Rescue Rescue of Phenotypes CLO->Rescue MDD mtDNA Depletion (POLG Mutation) MDD->Rescue Reverses mtDNA ↑ mtDNA Levels Rescue->mtDNA Respiration ↑ Mitochondrial Respiration Rescue->Respiration Morphology Improved Tissue Morphology & Locomotor Function Rescue->Morphology

Clofilium rescues disease phenotypes in mitochondrial POLG disorder models.

  • Oncology Research: A high-throughput drug screening study identified this compound as a promising agent for treating malignant rhabdoid tumors. The study found that it perturbs protein metabolism and endoplasmic reticulum stress. When combined with the tyrosine kinase inhibitor pazopanib, it induced tumor cell apoptosis and reduced tumor growth in vivo [7].
  • Antimicrobial Drug Repurposing: Computational signature-based matching has predicted this compound as a potential antimicrobial agent against Staphylococcus aureus, although this application is still in early research stages [8].

Detailed Experimental Protocols

For researchers, the methodologies from key studies provide a template for investigating clofilium.

  • Protocol 1: Electrophysiology in Ventricular Myocytes This protocol is used to study the drug's effect on ionic and gating currents [3].

    • Cell Isolation: Guinea pig ventricular myocytes are isolated enzymatically.
    • Solutions: Use specific external and pipette solutions to isolate currents. For gating current measurements, a solution with TEA-Cl, CdCl₂, GdCl₃, and Tetrodotoxin (TTX) blocks ionic currents.
    • Recording: Use the whole-cell patch-clamp technique at room temperature.
    • Data Acquisition: Acquire data at 25 kHz, filtered at 1-5 kHz. Ensure series resistance is compensated.
    • Drug Application: Apply this compound from a DMSO stock solution (final DMSO ≤0.5%) and include a DMSO vehicle control.
  • Protocol 2: In Vivo Rescue in Zebrafish POLG Model This protocol tests the efficacy of clofilium in a whole vertebrate organism [5] [6].

    • Animal Model: Use homozygous polg or polg2 mutant zebrafish embryos/larvae.
    • Drug Treatment: Prepare a solution of this compound in embryo water. The specific effective dose used in studies must be determined empirically, as it is not explicitly stated in the provided results.
    • Exposure: Treat mutant larvae by immersing them in the drug solution. Include untreated mutants and wild-type siblings as controls.
    • Efficacy Assessment: After treatment, assess rescue by measuring:
      • mtDNA levels: via qPCR.
      • Mitochondrial respiration: via enzymatic assays.
      • Phenotypic rescue: histology of muscle/liver and locomotor assays.

The investigation of this compound is a compelling example of how understanding a drug's fundamental mechanism can unlock potential applications across diverse therapeutic areas, from cardiology to mitochondrial medicine and oncology.

References

Clofilium tosylate apoptosis induction HL-60 cells caspase-3 activation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Apoptosis Induction

The following table summarizes the key findings on how Clofilium tosylate treatment affects HL-60 cells:

Parameter Measured Experimental Detail Result / Outcome
Cell Viability & Proliferation Treated with 0-20 μM Clofilium for 24, 48, 72 hours [1] [2] Concentration- and time-dependent inhibition of viability and proliferation [1] [2].
IC50 Values 24 hours: ~6.3 μM; 48 hours: ~3.4 μM; 72 hours: ~2.4 μM [3] Increasing potency with longer exposure time [3].
Apoptotic Cell Population Treated with 10 μM Clofilium; stained with Annexin V-FITC/PI [1] Annexin V+/PI- population: <2% at 0h, 20% at 4h, 29% at 16h [1].
Caspase-3 Activity Treated with 10 μM Clofilium for 2-3 hours [1] ~10-fold increase in activity compared to untreated control [1].
Protein Cleavage (Western Blot) Treated with 10 μM Clofilium [1] [2] Proteolytic cleavage of procaspase-3 to active p17 fragment; subsequent cleavage of PARP [1] [2].
Bcl-2 & Bax Protein Levels Treated with 10 μM Clofilium [1] [2] No significant change in the expression levels of Bcl-2 or Bax proteins [1] [2].

Detailed Experimental Protocols

Experiment Detailed Protocol Summary
Cell Viability (MTT Assay) HL-60 cells were seeded and treated with various concentrations of this compound (e.g., 0-20 μM) for different durations. After treatment, MTT reagent was added to the cells and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability [1] [4].
Apoptosis Detection (Flow Cytometry) Cells treated with Clofilium were collected and stained with a solution containing Annexin V conjugated to FITC and Propidium Iodide (PI). The cell suspension was then analyzed using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations [1].
Caspase-3 Activity Assay Cell lysates from treated and control HL-60 cells were incubated with a caspase-3-specific substrate. The cleavage of the substrate by active caspase-3 enzyme releases a fluorescent signal, which was measured using a fluorometer. The activity was calculated relative to the untreated control cells [1].
Western Blot Analysis Treated and control cells were lysed, and their total proteins were separated by gel electrophoresis and transferred to a membrane. The membrane was then incubated with specific primary antibodies against proteins like procaspase-3, the cleaved p17 fragment of caspase-3, PARP, Bcl-2, and Bax. After incubation with a secondary antibody, the protein bands were visualized to detect presence and cleavage [1] [2].

Proposed Signaling Pathway

The experimental data suggests that this compound triggers apoptosis via a specific mitochondrial pathway that bypasses the classic regulation by Bcl-2. The following diagram illustrates this mechanism:

G Clofilium Clofilium ApoptoticStimulus Apoptotic Stimulus Clofilium->ApoptoticStimulus Mitochondria Mitochondria ApoptoticStimulus->Mitochondria Caspase3 Procaspase-3 Mitochondria->Caspase3 Activates Bcl2 Bcl-2/Bax (No Significant Change) Bcl2->Mitochondria Insensitive to ActiveCaspase3 Active Caspase-3 (p17) Caspase3->ActiveCaspase3 PARP PARP (Intact) ActiveCaspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis (DNA Fragmentation, Cell Death) CleavedPARP->Apoptosis

The core finding is that this compound induces apoptosis via Bcl-2-insensitive activation of caspase-3 [1]. This mechanism bypasses the typical regulatory role of the Bcl-2 protein family, leading directly to the execution phase of cell death.

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to POLG-Related Disorders and Zebrafish Models

POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear-encoded DNA polymerase gamma (POLG), the sole enzyme responsible for mitochondrial DNA (mtDNA) replication and repair in animal cells. These disorders encompass a spectrum of clinical presentations including Alpers-Huttenlocher syndrome, mitochondrial neurogastrointestinal encephalopathy syndrome (MNGIE), mitochondrial recessive ataxia syndrome (SANDO, SCAE), and autosomal dominant/recessive progressive external ophthalmoplegia (adPEO/arPEO). The pathogenic mechanisms primarily involve mtDNA depletion or accumulation of multiple deletions, leading to impaired oxidative phosphorylation and cellular energy production. Approximately 1% of the general population carries a POLG mutation, indicating a potential disease frequency of approximately 1:10,000 individuals, though cases are often underdiagnosed due to the complexity and variability of clinical presentations [1] [2].

The zebrafish (Danio rerio) has emerged as a particularly valuable model organism for studying POLG-related disorders due to several advantageous characteristics. Zebrafish share approximately 71% genetic similarity with humans, with 82% of human disease-associated genes having zebrafish orthologs. Their external development, optical transparency during embryonic stages, rapid generation time (3 months to sexual maturity), and high reproductive capacity (hundreds of embryos per mating) make them ideal for large-scale therapeutic screening. Additionally, zebrafish embryos can absorb compounds directly from their aquatic environment, facilitating drug testing without invasive procedures. Most importantly, unlike mouse POLG models that often exhibit embryonic lethality, zebrafish POLG mutants remain viable through larval stages, allowing observation of disease progression and therapeutic intervention during development [3] [4].

Clofilium Tosylate Efficacy in POLG Zebrafish Models

Quantitative Rescue of Mitochondrial and Physiological Parameters

This compound (CLO), initially developed as a class III anti-arrhythmic agent for its potassium channel-blocking properties, has demonstrated remarkable efficacy in rescuing POLG-related disease phenotypes across multiple zebrafish models. The therapeutic potential of CLO was first identified through large-scale drug screens in yeast and worm POLG models, with subsequent validation in zebrafish demonstrating significant rescue effects at well-tolerated doses [1] [2].

Table 1: Quantitative Rescue Effects of this compound in Zebrafish POLG Models

Parameter Assessed Mutant Phenotype CLO Rescue Effect Experimental Model
mtDNA levels Severe depletion Restored to normal levels polg mutants [1]
Complex I respiratory activity Significant reduction Normalized polg mutants + Ethidium Bromide [1]
Cardiac function Impaired Efficiently restored polg morphants and mutants [1]
Skeletal muscle parameters Defective Restored to normal values polg mutants [1]
Mitochondrial mass Altered Normalized polg mutants [1]
Locomotor activity Decreased Partially rescued polg2 mutants [5]
Skeletal muscle fiber organization Significant disorganization Improved structure polg2 mutants [5]
Development Slower growth rate Improved development polg2 mutants [5]

The rescue efficacy of CLO extends beyond the catalytic POLG subunit to include models of POLG2 dysfunction, demonstrating its broad applicability across different forms of POLG-related disorders. In a recently developed polg2 mutant line (polg2ia304) featuring a 10-nucleotide deletion with frameshift mutation and premature stop codon, CLO treatment partially rescued mtDNA depletion despite the severe molecular defect. This finding is particularly significant as it suggests CLO may act downstream of the primary genetic lesion or through complementary pathways to ameliorate mitochondrial dysfunction [5].

Experimental Dosing and Treatment Protocols

Table 2: Experimental Parameters for CLO Testing in Zebrafish Models

Parameter Specifications Context
Drug delivery Direct administration to fish water Absorbed through skin and gills [3]
Dose determination Well-tolerated doses established via toxicity screening Preceded efficacy testing [1]
Treatment duration Variable based on experimental endpoint Larval to adult stages [1]
Mutant lines tested polg (polgia302), polg2 (polg2ia304) Multiple genetic backgrounds [1] [5]
Combinatorial challenges Ethidium Bromide co-treatment Exacerbated mutant phenotypes [1]
Rescue assessment timing Within 3 days post-fertilization to adult stages Multiple developmental stages [1]

The dosing strategy for CLO emphasized establishing well-tolerated concentrations that would not induce additional toxicity in already compromised mutants. Preliminary toxicity screening established the maximum tolerated dose before proceeding to efficacy testing. The treatment protocol typically involved immersing zebrafish in CLO-containing water, with the compound being absorbed through the skin and gills. This non-invasive administration route is particularly advantageous for chronic treatment studies and allows for precise control of drug concentration in the aqueous environment [1] [3].

Experimental Protocols and Methodologies

Generation and Validation of Zebrafish POLG Models

The establishment of reliable zebrafish POLG models has employed multiple genetic strategies, each with distinct advantages for modeling different aspects of POLG-related disorders:

  • Morpholino-Mediated Knockdown: Antisense morpholino (MO) oligomers were designed to target the ATG region and exon4-intron4 boundary of the immature polg transcript. Embryos at the 1-cell stage were microinjected with 5 nL of solution containing 2 μg/μL MO in 1× Danieau buffer supplemented with 1% phenol red. Morphants were raised in fish water with 0.003% PTU to prevent pigmentation and analyzed within 3 days post-fertilization (dpf). Knockdown efficiency was validated by quantitative RT-PCR and agarose gel electrophoresis with signal quantification [2].

  • CRISPR/Cas9 Mutagenesis: Stable mutant lines (polgia302 and polg2ia304) were generated using CRISPR/Cas9 technology. Single guide RNAs (sgRNAs) were designed using CHOPCHOP software to target specific exons (exon 2 for polg, exon 4 for polg2). One-cell stage embryos were injected with 2 nL of solution containing 280 ng/μL Cas9 protein and 68 ng/μL sgRNA, with phenol red as an injection marker. Founders (F0) were raised to adulthood and screened for germline transmission. Heterozygous mutants were outcrossed four times before incrossing to obtain homozygous mutants (F5 generation) [2] [5].

  • Genotyping Protocols: Mutant lines were genotyped using PCR amplification across the target region followed by agarose gel electrophoresis. The polgia302 line carries a 16-nucleotide deletion, while polg2ia304 has a 10-nucleotide deletion, both detectable through size fractionation on ethidium bromide-stained 3% agarose low EEO gels [2] [5].

Phenotypic Characterization and Drug Screening

The phenotypic characterization of POLG zebrafish models encompassed comprehensive morphological, functional, and molecular assessments:

  • Mitochondrial DNA Quantification: mtDNA levels were assessed using quantitative PCR methods comparing mitochondrial to nuclear DNA ratios, with significant depletion documented in both polg and polg2 mutants [1] [5].

  • Respiration Assays: Mitochondrial respiratory function was evaluated by measuring Complex I activity and overall oxygen consumption rates in vivo, leveraging the transparency of zebrafish embryos and available fluorescent biosensors [1] [3].

  • Histological Analysis: Tissues from high-energy demanding organs (skeletal muscle, heart, liver) were examined using standard histological techniques, revealing significant disorganization of skeletal muscle fibers in mutants [5].

  • Locomotor Assays: Larval motility was quantified using automated tracking systems, demonstrating significantly decreased movement in mutants that was partially rescued by CLO treatment [5].

  • Retrograde Signaling Assessment: Transgenic reporter lines (Tg(6xCRE:EGFP) for CREB signaling and Tg(4xHRE-TATA:EGFP) for Hypoxia signaling) were used to visualize and quantify mitochondria-to-nucleus communication [1] [2].

The following diagram illustrates the comprehensive experimental workflow for generating and validating zebrafish POLG models and testing CLO efficacy:

G cluster_1 Zebrafish Model Generation cluster_2 Phenotypic Characterization cluster_3 Drug Testing Phase Start Study Design A1 Genetic Manipulation Methods Start->A1 A2 Morpholino Knockdown A1->A2 A3 CRISPR/Cas9 Mutagenesis A1->A3 A4 ENU Mutagenesis A1->A4 A5 Stable Mutant Lines (polgia302, polg2ia304) A2->A5 A3->A5 A4->A5 B1 Molecular Analysis A5->B1 B2 Functional Assessment A5->B2 B3 Morphological Evaluation A5->B3 B4 Histological Examination A5->B4 C1 Toxicity Screening B1->C1 Establish Baseline B2->C1 B3->C1 B4->C1 C2 Dose Optimization C1->C2 C3 CLO Treatment (Aqueous Administration) C2->C3 C4 Rescue Assessment C3->C4 End Data Analysis & Conclusion C4->End Therapeutic Evaluation

Experimental workflow for zebrafish POLG modeling and CLO therapeutic testing.

Molecular Mechanisms and Signaling Pathways

Mitochondrial Retrograde Signaling in POLG Pathogenesis

A key mechanistic insight from zebrafish POLG models is the disruption of mitochondria-to-nucleus retrograde signaling, an essential communication pathway that conveys mitochondrial status to the nuclear genome. In POLG-deficient zebrafish, two particularly affected pathways are the CREB (cAMP response element-binding protein) and Hypoxia (Hif) signaling cascades. The CREB pathway, normally involved in cellular adaptation to energy status, shows perturbed activation in polg mutants, while the Hypoxia pathway demonstrates aberrant regulation despite normal oxygen conditions. These findings suggest that the pathological consequences of POLG mutations extend beyond bioenergetic deficits to include fundamental disruptions in cellular communication networks [1] [2].

The following diagram illustrates the molecular mechanisms of POLG dysfunction and CLO action:

G cluster_1 Mitochondrial Dysfunction cluster_2 Retrograde Signaling Disruption cluster_3 Phenotypic Manifestations cluster_4 CLO Therapeutic Action POLG POLG/POLG2 Mutations A1 mtDNA Depletion POLG->A1 A2 Respiratory Chain Deficiency A1->A2 A4 Altered Mitochondrial Network & Dynamics A1->A4 A3 Reduced ATP Production A2->A3 B2 Hypoxia Pathway Aberration A2->B2 Retrograde Signaling B1 CREB Pathway Perturbation A3->B1 Retrograde Signaling B3 Altered Nuclear Gene Expression B1->B3 B2->B3 C1 Cardiac Defects B3->C1 C2 Skeletal Muscle Abnormalities B3->C2 C3 Hepatic Impairment B3->C3 C4 Locomotor Deficiency B3->C4 C5 Developmental Delay B3->C5 D1 K+ Channel Blockade D2 Mitochondrial Function Enhancement D1->D2 D3 mtDNA Level Restoration D2->D3 D4 Retrograde Signaling Modulation D2->D4 Partial Restoration D3->C1 Rescue D3->C2 Rescue D3->C4 Rescue D4->B1 Modulation D4->B2 Modulation

Molecular mechanisms of POLG dysfunction and CLO therapeutic action.

Proposed Mechanism of this compound Action

While the precise molecular mechanism by which CLO rescues POLG-related phenotypes remains an active area of investigation, several hypotheses have emerged from the zebrafish studies. As a quaternary ammonium compound, CLO's positively charged clofilium moiety may facilitate its accumulation in the negatively charged mitochondrial matrix, where it could interact with mitochondrial membranes or proteins. Although CLO is classified as a Class III anti-arrhythmic agent due to its potassium channel-blocking properties in the heart, its rescue effects in zebrafish POLG models appear to involve mechanisms beyond simple channel blockade [5].

The therapeutic action of CLO may involve stabilization of mitochondrial membranes, enhancement of mitochondrial biogenesis, or modulation of retrograde signaling pathways. The demonstration that CLO can partially rescue mtDNA depletion even in POLG2 mutants suggests it might act through pathways parallel to or downstream of the mtDNA replication machinery. Alternatively, CLO might activate compensatory mechanisms that bypass the need for fully functional POLG complexes, such as stimulating alternative mtDNA maintenance pathways or reducing mtDNA turnover. The consistent observation of improved mitochondrial network organization and dynamics in CLO-treated mutants further supports a fundamental role in promoting mitochondrial health beyond direct effects on DNA replication [1] [5].

Conclusion and Research Applications

The comprehensive characterization of zebrafish POLG models has established them as highly valuable preclinical platforms for investigating disease mechanisms and screening therapeutic compounds. The demonstrated efficacy of this compound in rescuing a broad spectrum of pathological features across different POLG and POLG2 mutant lines highlights its potential as a promising therapeutic candidate for further development. The zebrafish system offers unique advantages for whole-organism drug screening, allowing simultaneous assessment of compound efficacy, toxicity, and tissue-specific effects in a complex vertebrate system.

Future research directions should focus on elucidating the precise molecular mechanisms underlying CLO's beneficial effects, optimizing dosing regimens for maximal therapeutic benefit, and exploring potential synergies with other therapeutic approaches. Additionally, the zebrafish models provide an ideal system for investigating genotype-phenotype correlations in POLG-related disorders and identifying biomarkers for treatment response. As these efforts progress, zebrafish will continue to play a crucial role in bridging the gap between basic mechanistic studies and clinical applications for these devastating mitochondrial diseases.

References and Key Resources

  • Zebrafish Model Organism: ZFIN (Zebrafish Information Network) database [6]
  • POLG Mutation Database: https://tools.niehs.nih.gov/polg/ [2]
  • Genetic Manipulation Tools: CHOPCHOP CRISPR design tool [2] [5]
  • Comparative Models: Yeast (S. cerevisiae), worm (C. elegans), mouse (M. musculus) POLG models [2]

References

Clofilium tosylate Bcl-2-insensitive apoptosis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Data on Clofilium Tosylate

Aspect Experimental Findings Source / Context
Cell Viability (HL-60 cells) IC50: 6.3 µM (24h), 3.4 µM (48h), 2.4 µM (72h) MTT assay, dose/time-dependent decrease [1] [2]
Caspase-3 Activation Proteolytic cleavage of procaspase-3 (p34) to active form (p17) observed within 2 hours of 10 µM treatment Western Blot analysis [1] [2]
PARP Cleavage Cleavage of substrate PARP followed caspase-3 activation at 2 hours post 10 mM treatment Western Blot analysis, marker of apoptosis execution [1]
Bcl-2 & Bax Expression No significant change in protein expression levels of Bcl-2 or Bax after treatment Western Blot analysis, key evidence for Bcl-2-insensitivity [1] [2]
ERG Channel Blockade IC50: 2 nM (binding), 50 nM (functional inhibition in HEK293 cells) Displacement and patch-clamp assays [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the seminal study.

Cell Viability Assay (MTT Assay)
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.
  • Culture Conditions: RPMI 1640 medium, supplemented with 10% heat-inactivated fetal bovine serum and gentamicin.
  • Treatment: Cells treated with this compound (0-20 μM) for 24, 48, and 72 hours.
  • Viability Measurement: After treatment, cells are incubated with MTT reagent. The formazan crystals formed by viable cells are dissolved in SDS, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage relative to untreated control cells [1].
Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Total protein is extracted from treated HL-60 cells using a lysis buffer.
  • Gel Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and then transferred onto a nitrocellulose membrane.
  • Antibody Incubation:
    • The membrane is probed with primary antibodies against caspase-3, PARP, Bcl-2, and Bax.
    • A β-actin antibody is used as a loading control.
  • Detection: Bound antibodies are visualized using horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system [1].

The Bcl-2-Independent Apoptotic Pathway

The following diagram illustrates the key mechanistic steps through which this compound is understood to induce apoptosis independently of the Bcl-2 switch.

G Clofilium This compound K_Blockade Potassium Channel Blockade (e.g., ERG) Clofilium->K_Blockade Unknown Upstream Signal (e.g., Ca²⁺ flux, acidification) K_Blockade->Unknown Caspase3 Procaspase-3 (p34) Unknown->Caspase3 Activates ActiveC3 Active Caspase-3 (p17) Caspase3->ActiveC3 PARP PARP (Full-length) ActiveC3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptotic Cell Death CleavedPARP->Apoptosis Bcl2 Bcl-2 / Bax Bcl2->Caspase3 No Change  

The diagram shows the defined pathway where Clofilium's primary action of potassium channel blockade triggers an upstream signal, leading directly to caspase-3 activation and apoptosis, without involvement from Bcl-2/Bax proteins [1].

Interpretation and Research Context

  • Mechanistic Insight: The finding that Bcl-2 and Bax protein levels remain unchanged is the primary evidence for a Bcl-2-insensitive pathway [1]. This suggests Clofilium acts downstream of or parallel to the classic mitochondrial checkpoint controlled by the Bcl-2 family.
  • Therapeutic Implication: This mechanism could be particularly valuable for targeting cancers that have developed resistance to apoptosis via overexpression of Bcl-2 or other anti-apoptotic proteins [3] [4] [5].
  • Research Status: It's important to note that while the pathway is clearly distinct from Bcl-2 regulation, the precise upstream signals linking potassium channel blockade to caspase-3 activation are not yet fully elucidated [1].

References

Clofilium tosylate in vitro IC50 HL-60 cell viability

Author: Smolecule Technical Support Team. Date: February 2026

IC₅₀ Data for Clofilium Tosylate on HL-60 Cells

The following table summarizes the quantitative data on the inhibition of HL-60 cell viability by this compound, which exhibits a clear time-dependent effect [1].

Incubation Duration IC₅₀ Value
24 hours 6.3 μM [1]
48 hours 3.4 μM [1]
72 hours 2.4 μM [1]

Experimental Protocol & Key Findings

The data in the table above was generated using the following methodology, which you can use as a reference for your own experimental design.

  • Cell Line: Human promyelocytic leukemia (HL-60) cells [1] [2].
  • Cell Viability Assay: Cells were treated with a concentration range of 0–20 μM Clofilium for 24, 48, and 72 hours. Viability and proliferation were inhibited in a concentration- and time-dependent manner [1].
  • Mechanism of Action: The study established that Clofilium induces apoptosis in HL-60 cells. Key mechanistic findings include [2]:
    • Activation of Caspase-3: Treatment with 10 μM Clofilium for 12 hours induced the proteolytic cleavage of inactive procaspase-3 (p34) into its active form (p17) [1].
    • Cleavage of PARP: The activation of caspase-3 led to the subsequent cleavage of its substrate, PARP, a hallmark of apoptosis [1] [2].
    • Bcl-2 Protein Family: The induction of apoptosis was found to be independent of the Bcl-2 pathway, as no significant changes in the expression levels of Bcl-2 or Bax proteins were observed [1] [2].

The relationship between this compound treatment and the key events in HL-60 cell apoptosis can be visualized as follows:

G cluster_legend Key Clofilium Clofilium Caspase-3 Activation\n(Cleavage to p17) Caspase-3 Activation (Cleavage to p17) Clofilium->Caspase-3 Activation\n(Cleavage to p17) Induces Apoptosis Apoptosis Caspase3 Caspase3 PARP PARP PARP Cleavage PARP Cleavage Caspase-3 Activation\n(Cleavage to p17)->PARP Cleavage Leads to PARP Cleavage->Apoptosis Results in Bcl-2/Bax Levels Bcl-2/Bax Levels Bcl-2/Bax Levels->Apoptosis Unaffected Normal Process Normal Process Unaffected Pathway Unaffected Pathway

Clofilium induces apoptosis via caspase-3 activation, independent of Bcl-2.

Interpretation for Research Applications

The data indicates that this compound is a potent anti-leukemic agent against HL-60 cells. The decreasing IC₅₀ over time suggests that longer exposure enhances its cytotoxic effect. The defined mechanism involving caspase-3 activation provides a clear biomarker (e.g., cleaved PARP) for confirming compound activity in your experiments.

References

Clofilium tosylate high-throughput screening malignant rhabdoid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Core Findings from HTS and Validation Studies

Study Aspect Key Findings
HTS & Candidate Drugs High-throughput screening of approved drugs identified Pazopanib (broad TKI) and Clofilium tosylate (K+ channel blocker) as SMARCB1-dependent candidates [1].
Pazopanib Targets Primary targets in RTs were identified as PDGFRα/β and FGFR2, the most highly expressed RTKs in primary tumors. Broad RTK inhibition was more effective than individual target inhibition [1].
CfT Mechanism CfT perturbs protein metabolism and induces endoplasmic reticulum stress. It also inhibits Ca2+ channels, NMDA receptor channels, and Na+, K+-ATPase in neurons [1] [2].
In Vitro Combination Combination of Pazopanib and CfT synergistically induced apoptosis in RT cells [1]. CfT alone can induce Bcl-2-insensitive apoptosis via caspase-3 activation in other cancer cell lines [3].
In Vivo Efficacy In mouse models, the Pazopanib/CfT combination reduced tumor growth, matching the efficiency of conventional chemotherapy [1].

Mechanisms and Dosage for Key Reagents

Reagent / Parameter Description / Value
Pazopanib A broad-spectrum inhibitor of receptor tyrosine kinases (RTKs) [1].
This compound (CfT) Potassium channel (Kv) blocker; also inhibits HVG Ca2+ channels, NMDA receptor channels, and Na+,K+-ATPase [1] [2].
Cell Lines Malignant Rhabdoid Tumor (MRT) cell models (e.g., G401) [1].
CfT (In Vitro IC50) ~10 µM for induction of apoptosis in HL-60 cells [3].
In Vivo Dosing Efficacy demonstrated in mouse xenograft models with combination therapy [1].

The experimental workflow for this HTS campaign and subsequent validation involves multiple stages, as visualized below.

workflow High-Throughput Screening and Validation Workflow for MRT Therapeutics start Start: HTS of Approved Drug Library primary Primary Screening: Viability Assay on SMARCB1-Null RT Cells start->primary hit_id Hit Identification: SMARCB1-Dependent Candidates primary->hit_id validation In-Vitro Validation: Dose-Response & Apoptosis Assays hit_id->validation mech_p Mechanistic Study: Pazopanib (RTK Targets) validation->mech_p mech_c Mechanistic Study: Clofilium (Ion Channels/ER Stress) validation->mech_c combo Combination Testing: Synergy Analysis mech_p->combo mech_c->combo in_vivo In-Vivo Validation: Mouse Xenograft Models combo->in_vivo conclusion Conclusion & Proposal for Clinical Trials in_vivo->conclusion

Detailed Experimental Protocols

Protocol 1: High-Throughput Viability Screening

This protocol aims to identify compounds that selectively reduce the viability of SMARCB1-deficient malignant rhabdoid tumor (MRT) cells.

  • Cell Lines and Culture: Use paired isogenic MRT cell lines, typically with SMARCB1 knockout. Culture cells in recommended medium (e.g., DMEM with 10% FBS) and maintain at 37°C with 5% CO₂.
  • Compound Library Preparation: Source a library of approved drugs (e.g., the Prestwick Chemical Library). Prepare compound stocks in DMSO and pre-spot them into 384-well assay plates [4].
  • Cell Seeding and Compound Treatment: Seed cells into assay plates at a density of 1,000-2,000 cells per well in culture medium. After cell adhesion, treat with compounds at a desired concentration (e.g., 10 µM). Include DMSO-only wells as negative controls.
  • Viability Quantification: After a 72-96 hour incubation, assess cell viability using a PrestoBlue assay [4]. Add PrestoBlue reagent directly to the medium (10% final concentration), incubate for 1-4 hours, and measure fluorescence (Ex 560/Em 590) with a plate reader.
  • Hit Selection: Calculate percent viability relative to DMSO controls. Prioritize hits that show significant viability reduction in SMARCB1-null cells but less effect in SMARCB1-wild-type cells.
Protocol 2: In Vitro Combination Efficacy and Apoptosis

This protocol validates the synergistic effect of Pazopanib and this compound (CfT) and measures the induction of apoptosis.

  • Combination Treatment: Seed validated MRT cells in 96-well plates. The next day, treat with a matrix of Pazopanib and CfT concentrations alone and in combination. A typical range is 0.1-20 µM for each drug.
  • Apoptosis Assay (Caspase-3 Activation): After 48 hours of treatment, assay for caspase-3 activity using a fluorometric immunosorbent enzyme assay [3]. Lysate cells and incubate with a caspase-3-specific substrate. Measure fluorescence over time to calculate enzyme activity. A 10-fold increase in activity indicates robust apoptosis induction [3].
  • Apoptosis Assay (Annexin V/PI Staining): As a complementary method, use flow cytometry with FITC-Annexin V and Propidium Iodide (PI) staining after 4-16 hours of treatment with 10 µM CfT [3]. This distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells.
Protocol 3: In Vivo Efficacy in Xenograft Models

This protocol evaluates the anti-tumor efficacy of the drug combination in a mouse model.

  • Animal Model Establishment: Subcutaneously implant MRT cells (e.g., 5 million G401 cells) into the flanks of immunocompromised mice. Allow tumors to establish until they reach a palpable size (~100-150 mm³).
  • Treatment Groups and Dosing: Randomize mice into four groups: Vehicle control, Pazopanib alone, CfT alone, and Pazopanib + CfT combination. Administer drugs via intraperitoneal injection or oral gavage. A typical regimen is daily dosing for 21-28 days. Pazopanib can be dosed at 100 mg/kg, and CfT at 5 mg/kg, based on prior efficacy studies [1].
  • Tumor Monitoring and Endpoint Analysis: Measure tumor volumes with calipers 2-3 times per week. Calculate volume using the formula: (Length × Width²)/2. At the end of the study, harvest tumors and weigh them. Process them for further analysis (e.g., immunohistochemistry for cleaved caspase-3).

The signaling mechanisms through which Pazopanib and this compound exert their combined effects on MRT cells are summarized in the following pathway diagram.

mechanisms Proposed Combined Mechanism of Pazopanib and this compound pazopanib Pazopanib rtks Inhibits RTKs (PDGFRα/β, FGFR2) pazopanib->rtks survival Blocks Pro-Survival Signaling rtks->survival combo_node Combination survival->combo_node cft This compound k_channel Blocks K+ Channels cft->k_channel ca_nmda Inhibits Ca2+ & NMDA Channels, Na+/K+ ATPase [2] k_channel->ca_nmda er_stress Induces ER Stress & Perturbs Protein Metabolism [1] ca_nmda->er_stress er_stress->combo_node apoptosis Synergistic Induction of Apoptosis combo_node->apoptosis

Discussion for Clinical Translation

The high-throughput screening strategy successfully identified Pazopanib and this compound as a promising drug combination for treating malignant rhabdoid tumors. The synergy arises from a multi-targeted attack: Pazopanib broadly inhibits pro-survival receptor tyrosine kinases, while Clofilium induces multiple cellular stresses, including ion channel disruption and ER stress, ultimately leading to caspase-3-mediated apoptosis [1] [2] [3].

The Pazopanib/CfT combination is particularly compelling because it matches the efficacy of conventional chemotherapy in preclinical models [1], offering a potential new therapeutic strategy for a childhood cancer with a poor prognosis.

References

Application Notes: Clofilium Tosylate and Pazopanib Combination Therapy for Malignant Rhabdoid Tumors - In Vivo Protocols and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Malignant Rhabdoid Tumors (MRTs) are highly aggressive pediatric cancers characterized by inactivation of the SMARCB1 gene and associated with poor prognosis despite intensive treatment approaches. The urgent need for effective therapeutic strategies has driven the exploration of targeted drug combinations that can address the unique molecular dependencies of these tumors. Through high-throughput drug screening approaches, researchers have identified two promising compounds—pazopanib, a multi-targeted tyrosine kinase inhibitor, and clofilium tosylate (CfT), a potassium channel inhibitor—that demonstrate significant SMARCB1-dependent anti-tumor activity when used in combination [1].

The molecular rationale for this combination therapy stems from the complementary mechanisms of action of these two agents. Pazopanib exerts its effects primarily through broad inhibition of tyrosine kinase receptors, specifically targeting PDGFRα/β and FGFR2, which are highly expressed in primary MRTs [1] [2]. CfT, meanwhile, perturbs protein metabolism and endoplasmic reticulum stress, creating cellular conditions that enhance the apoptotic effects of pazopanib [1]. This synergistic relationship resulted in significant reduction of tumor growth in vivo that matched the efficiency of conventional chemotherapy in preclinical models, providing strong justification for further investigation of this combination therapy [1] [3].

In Vitro Studies and Preclinical Validation

Cell Culture and Reagents Protocol

Cell Lines and Culture Conditions:

  • Utilize authenticated MRT cell lines (e.g., A204) characterized by SMARCB1 inactivation.
  • Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) GlutaMAX supplemented with 10% Fetal Bovine Serum (FBS) and 1% Non-Essential Amino Acids [4].
  • Culture at 37°C in a 5% CO₂ humidified atmosphere.
  • Regularly perform mycoplasma testing to ensure culture purity [4].

Drug Preparation:

  • Prepare pazopanib and This compound as 10 mmol/L stock solutions in DMSO [4].
  • Aliquot and store at -20°C protected from light.
  • Perform serial dilutions in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [4].
Cell Viability and Apoptosis Assays

Proliferation Assessment:

  • Seed cells in 96-well plates at optimized densities (5,000 cells/well for A204) [4].
  • Treat with increasing concentrations of pazopanib (0.1-10 µM) and CfT (0.1-10 µM) individually and in combination.
  • Utilize longitudinal live cell imaging (e.g., IncuCyte ZOOM system) taking phase contrast pictures every 2-4 hours [4].
  • Calculate cell confluence percentage for each well over 72 hours.
  • Alternatively, use MTS assay (CellTiter 96 AQueous One Solution) measuring optical density at 490 nm after 72 hours of treatment [4].

Apoptosis Analysis:

  • Seed cells in 6-well plates in triplicate for 24, 48, and 72-hour time points.
  • Treat with panobinostat at concentrations corresponding to IC₅₀, 5×IC₅₀, and 10×IC₅₀ (determined previously) [4].
  • For combination studies, use pazopanib and CfT at their respective IC₅₀ values.
  • Harvest cells and stain with FITC Annexin V and propidium iodide [4].
  • Analyze by fluorescence-activated cell sorting (FACS) using appropriate instrumentation (e.g., BD Accuri C6) [4].
  • Calculate apoptotic indices by combining early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Table 1: In Vitro Assay Conditions for Combination Therapy Testing

Experimental Parameter Specifications Quality Controls
Cell Seeding Density 5,000 cells/well (A204) for proliferation Consistent confluence at start (~20-30%)
Drug Exposure Time 72 hours for viability, 24-72h for apoptosis Medium refreshment at 48h for extended assays
Concentration Range 0.1-10 µM for both compounds Serial dilutions prepared fresh from stocks
Combination Ratios 1:1 molar ratio initially, then varied Fixed-ratio design for synergy analysis
Assay Endpoints Confluence, MTS reduction, Annexin V/PI Include vehicle and positive controls

In Vivo Protocols and Experimental Design

Animal Models and Dosing Formulations

Animal Model Selection:

  • Utilize immunodeficient mouse strains (e.g., NSG or nude mice) for xenograft studies.
  • Implant 1-5×10⁶ MRT cells subcutaneously into the flanks of 6-8 week old mice [1] [4].
  • Allow tumors to establish until they reach 100-150 mm³ before randomization into treatment groups.
  • Include minimum of 8 animals per group to ensure statistical power.
  • Monitor animals daily for signs of distress and weigh tumor measurements 3 times weekly [4].

Drug Formulation for In Vivo Administration:

  • Prepare pazopanib suspension in sterile water or preferred vehicle for oral gavage [1] [5].
  • Formulate This compound in appropriate solvent (e.g., PBS with minimal DMSO) for intraperitoneal injection [1].
  • For combination studies, administer drugs sequentially with appropriate timing based on pharmacokinetic profiles.
  • Consider pazopanib pharmacokinetics: non-linear bioavailability, half-life of 31.1 hours, and protein binding >99.9% when designing dosing schedules [5].
Dosing Regimens and Treatment Schedule

Monotherapy and Combination Arms:

  • Administer pazopanib orally at daily doses of 100-200 mg/kg based on preliminary efficacy studies [1].
  • Administer This compound intraperitoneally at daily doses of 5-20 mg/kg based on toxicity and efficacy profiling.
  • Include appropriate control groups: vehicle-treated, pazopanib monotherapy, CfT monotherapy, and combination therapy [1].
  • For comparative studies, include conventional chemotherapy control (e.g., vincristine/doxorubicin/cyclophosphamide regimens) [1].

Treatment Duration and Monitoring:

  • Continue treatments for 3-4 weeks or until tumors reach endpoint volume (≥1500 mm³).
  • Monitor tumor dimensions using digital calipers 3 times weekly.
  • Calculate tumor volume using the formula: V = (length × width²) / 2.
  • Record body weights twice weekly as an indicator of systemic toxicity.
  • Perform blood collection for pharmacokinetic analysis where appropriate [5].

Table 2: In Vivo Dosing Scheme and Treatment Groups

Treatment Group Dosing Route Dose Level Frequency Duration
Vehicle Control Oral gavage + IP injection Vehicle only Daily 3-4 weeks
Pazopanib Monotherapy Oral gavage 100-200 mg/kg Daily 3-4 weeks
This compound Monotherapy IP injection 5-20 mg/kg Daily 3-4 weeks
Combination Therapy Oral gavage + IP injection Full doses of both Daily 3-4 weeks
Chemotherapy Control IV or IP Protocol-dependent Protocol-dependent 3-4 weeks

Experimental Workflows and Signaling Pathways

Combination Therapy Screening Workflow

The following diagram illustrates the complete experimental workflow from in vitro screening to in vivo validation of the pazopanib and this compound combination therapy:

workflow start Start: High-Throughput Drug Screening in_vitro In Vitro Validation • Cell viability assays • Apoptosis analysis • Synergy assessment start->in_vitro Candidate identification mechanism Mechanism Studies • Phospho-kinase arrays • Gene expression analysis • Pathway modulation in_vitro->mechanism Hit confirmation in_vivo In Vivo Efficacy • Xenograft models • Tumor growth monitoring • Toxicity evaluation mechanism->in_vivo Dose optimization analysis Data Analysis • Tumor volume statistics • Immunohistochemistry • Biomarker correlation in_vivo->analysis Tissue collection end Conclusion: Clinical Trial Recommendation analysis->end Therapeutic efficacy established

Molecular Mechanisms of Action

The molecular mechanisms underlying the synergistic activity of pazopanib and this compound involve complementary pathways that collectively induce apoptosis in rhabdoid tumor cells:

mechanisms pazopanib Pazopanib tk_inhibition Tyrosine Kinase Inhibition (VEGFR, PDGFR, FGFR) pazopanib->tk_inhibition angiogenesis Anti-angiogenic Effects pazopanib->angiogenesis cft This compound k_channel Potassium Channel Inhibition cft->k_channel apoptosis Enhanced Apoptotic Cell Death tk_inhibition->apoptosis Synergistic metabolism Perturbed Protein Metabolism k_channel->metabolism er_stress Endoplasmic Reticulum Stress Induction metabolism->er_stress er_stress->apoptosis Synergistic growth_reduction Tumor Growth Reduction angiogenesis->growth_reduction apoptosis->growth_reduction

Data Analysis and Statistical Considerations

Tumor Growth Measurement and Analysis

Data Collection Parameters:

  • Record tumor measurements in two perpendicular dimensions using digital calipers.
  • Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longer dimension and W is the shorter dimension.
  • Measure body weight simultaneously with tumor measurements to assess systemic toxicity.
  • Document clinical observations including activity level, posture, and physical condition.

Statistical Analysis Methods:

  • Analyze tumor growth curves using repeated measures ANOVA or mixed-effects models.
  • Calculate percent tumor growth inhibition (TGI) using the formula: TGI = [1 - (Tₜ/T₀) ÷ (Cₜ/C₀)] × 100, where T and C represent mean tumor volumes in treatment and control groups, respectively, at start (₀) and time t.
  • Compare endpoint tumor volumes and survival curves using appropriate statistical tests (t-tests, log-rank test).
  • Perform synergy analysis using CompuSyn software or similar tools for combination index calculation.
Biomarker Assessment and Molecular Analysis

Tissue Collection and Processing:

  • Collect tumor tissues at endpoint or at predetermined time points during treatment.
  • Preserve samples for:
    • Formalin-fixation and paraffin-embedding for immunohistochemistry
    • Snap-freezing in liquid nitrogen for protein and RNA analysis
    • Fresh tissue for primary cell culture establishment

Molecular Endpoint Analysis:

  • Perform immunohistochemistry for cleaved caspase-3 to quantify apoptosis.
  • Assess phospho-kinase arrays to evaluate pathway modulation [1].
  • Analyze expression of PDGFRα/β and FGFR2—identified as primary pazopanib targets in MRTs [1].
  • Evaluate endoplasmic reticulum stress markers (e.g., GRP78, CHOP) to confirm CfT mechanism of action [1].

Table 3: Key Efficacy Findings from Preclinical Studies

Experimental Endpoint Pazopanib Monotherapy This compound Monotherapy Combination Therapy Conventional Chemotherapy
Tumor Growth Inhibition Significant reduction Moderate reduction Enhanced reduction Comparable to combination
Apoptotic Induction Moderate increase Moderate increase Significant synergistic increase Protocol-dependent
Mechanistic Validation PDGFRα/β and FGFR2 inhibition ER stress induction Combined pathway disruption DNA damage response
Therapeutic Window Acceptable Acceptable at optimized doses Favorable compared to chemo Often limited

Technical Considerations and Optimization

Pharmacokinetic and Safety Assessments

Pazopanib Pharmacokinetic Considerations:

  • Account for non-linear pharmacokinetics with dose-dependent plateau in exposure above 800 mg in humans [5].
  • Monitor trough concentrations (Cmin) with target threshold of ≥20 mg/L associated with optimal efficacy in clinical studies [5].
  • Consider food effects—administration with food increases bioavailability [5].
  • Avoid concomitant use of proton pump inhibitors which drastically reduce pazopanib exposure [5].

Toxicity Monitoring Parameters:

  • Monitor body weight changes as indicator of systemic toxicity.
  • Assess liver function through serum transaminases (ALT/AST)—pazopanib is associated with transaminase elevations [5].
  • Monitor blood pressure regularly—hypertension is a known pazopanib class effect [5].
  • Evaluate hematological parameters and renal function throughout study period.
Protocol Optimization Recommendations

Dosing Schedule Refinement:

  • Consider alternating administration or dose modification based on tolerability findings.
  • Explore intermittent dosing schedules to maintain efficacy while managing toxicity.
  • Evaluate dose escalation strategies starting with lower doses and increasing based on tolerance.

Biomarker-Driven Adjustments:

  • Implement therapeutic drug monitoring for pazopanib given its high interpatient variability [5].
  • Consider adaptive dosing strategies based on trough concentration measurements.
  • Explore alternative formulations (e.g., crushed tablets, suspensions) if absorption issues arise [5].

Conclusion and Translation Potential

The combination of pazopanib and this compound represents a promising targeted therapeutic approach for malignant rhabdoid tumors based on strong preclinical evidence. The synergistic activity observed in vitro and in vivo, coupled with acceptable safety profiles, provides compelling rationale for further clinical development of this combination strategy. Researchers should consider implementing the detailed protocols outlined in these application notes while remaining attentive to the pharmacokinetic complexities of pazopanib and the mechanistic nuances of this unique drug combination.

The comprehensive dataset generated through these standardized protocols will facilitate translation into clinical trials and potentially address the significant unmet need in rhabdoid tumor treatment. Future directions should include biomarker validation and exploration of this combination in other SMARCB1-deficient malignancies.

References

Comprehensive Application Notes and Protocols for Clofilium Tosylate-Mediated Rescue of Mitochondrial DNA Depletion in POLG-Related Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to POLG-Related Disorders and Current Therapeutic Landscape

POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear-encoded gene for DNA polymerase gamma (POLG), the sole replicase for mitochondrial DNA (mtDNA). These disorders are characterized by mtDNA depletion or the accumulation of multiple mtDNA deletions, leading to multisystem manifestations including severe encephalopathy, intractable epilepsy, liver failure, cardiomyopathy, and progressive external ophthalmoplegia. With an estimated carrier frequency of 1% in the general population, POLG-related disorders potentially affect approximately 1 in 10,000 individuals, making them among the most common mitochondrial diseases. Despite this prevalence, effective treatments remain elusive, with current management limited to symptomatic support and palliative care [1] [2].

The pathophysiological complexity of POLG disorders stems from the essential role of the POLG holoenzyme, composed of a catalytic subunit (POLG) and a dimeric accessory subunit (POLG2), in mtDNA replication and repair. Pathogenic mutations disrupt the fidelity and processivity of mtDNA replication, resulting in quantitative and qualitative mtDNA abnormalities that ultimately compromise cellular energy production, particularly in high-demand tissues. The clinical spectrum encompasses several recognized syndromes including Alpers-Huttenlocher syndrome (one of the most severe forms), childhood myocerebrohepatopathy spectrum, myoclonic epilepsy myopathy sensory ataxia, ataxia neuropathy spectrum, and progressive external ophthalmoplegia [2] [3].

Recent advances in disease modeling using various organisms have provided crucial insights into the molecular mechanisms underlying POLG pathology and enabled the screening of potential therapeutic compounds. Among these, clofilium tosylate (CLO) has emerged as a promising candidate, demonstrating rescue capabilities across multiple model systems from yeast to zebrafish. This document provides comprehensive application notes and detailed experimental protocols for investigating CLO-mediated rescue of mtDNA depletion, aimed at facilitating therapeutic development for these currently untreatable disorders [1] [4].

This compound: Compound Properties and Pharmacological Profile

Physicochemical Characteristics

This compound (CLO) is a quaternary ammonium compound classified as a Class III anti-arrhythmic agent due to its potassium channel-blocking properties. The compound's chemical name is 4-(4-chlorophenyl)butyl-diethyl-heptylazanium 4-methylbenzenesulfonate, with a molecular formula of C~28~H~42~ClNO~3~S and a molecular weight of 508.15 g/mol. CLO possesses distinct structural features that contribute to its pharmacological activity: a positively charged quaternary ammonium group that facilitates insertion into potassium channels, a hydrophobic hydrocarbon tail that promotes membrane association, and a chlorophenyl moiety that may influence specific molecular interactions [5] [6].

The compound exhibits high solubility in dimethyl sulfoxide (DMSO), which serves as the recommended solvent for stock solution preparation, while having limited solubility in aqueous buffers. This property necessitates specific formulation considerations for experimental and potential therapeutic applications. The tosylate counterion enhances the compound's stability and solubility profile compared to other salt forms. When preparing CLO solutions, researchers should note that the compound remains stable for at least 6 months when stored at -20°C as a concentrated stock in DMSO, protected from light and moisture [7] [6].

Pharmacological Mechanisms

The primary molecular mechanism of CLO involves blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (I~Kr~), which prolongs the cardiac action potential and increases refractory period. However, emerging evidence suggests that its mitochondrial rescue properties may operate through distinct pathways that are independent of its electrophysiological effects. The positively charged ammonium group in CLO facilitates its accumulation within the negatively charged mitochondrial matrix, where it may influence mtDNA stability through several proposed mechanisms including modulation of mitochondrial membrane potential, enhancement of nucleotide availability, or interaction with mitochondrial nucleoid components [5] [8].

Table 1: Physicochemical and Pharmacological Properties of this compound

Property Specification Experimental Relevance
Chemical class Quaternary ammonium compound Determines solubility and formulation requirements
Primary mechanism Potassium channel blockade (Class III anti-arrhythmic) Caution in cardiac function assessments
Molecular weight 508.15 g/mol Important for molar concentration calculations
Solubility High in DMSO (>50 mM), limited in aqueous buffers DMSO recommended for stock solutions
Storage conditions -20°C, protected from light Maintains stability for at least 6 months
Working concentration 0.1-1.0 μM (zebrafish); 0.5-5.0 μM (mammalian cells) Species and context-dependent efficacy

Experimental Models for POLG-Related Disease Modeling

Zebrafish Models

Zebrafish (Danio rerio) have emerged as particularly valuable models for studying POLG-related disorders due to their high genetic conservation with humans (70% identity and 79% similarity for Polg protein) and the ability to recapitulate key disease phenotypes at the whole-organism level. Several zebrafish mutant lines have been developed using different genetic engineering approaches. The polg~ia302~ line was generated using CRISPR/Cas9-mediated genome editing, resulting in a 16-nucleotide deletion in exon 2 of the polg gene. This mutation produces severe, larval-lethal phenotypes characterized by significant mtDNA depletion, growth retardation, and functional impairments in high-energy demanding tissues [1].

For studies requiring longer viability, the polg~sa9574~ line bears a hypomorphic nonlethal point mutation that allows investigation of POLG-related phenotypes at both larval and adult stages. This model exhibits cardiac abnormalities, skeletal muscle defects, hepatic and gonadal dysfunction, and disrupted mitochondrial retrograde signaling. More recently, a polg2~ia304~ mutant line was developed with a 10-nucleotide deletion in exon 4 of the accessory subunit gene, creating a frameshift mutation and premature stop codon. This model represents the first zebrafish polg2 mutant and shows slower development, decreased viability with death before juvenile stage, mitochondrial network alterations, reduced respiration, and skeletal muscle disorganization [5].

These zebrafish models demonstrate remarkable phenotypic fidelity to human POLG disorders, including tissue-specific manifestations that mirror the clinical spectrum. Their optical transparency during early development enables real-time visualization of organ development and function, while their small size and external fertilization facilitate drug screening applications. For all zebrafish studies, proper husbandry conditions must be maintained at 28.5°C with a 12:12 light-dark cycle, and embryos should be raised in fish water with 0.003% PTU (N-phenylthiourea) to prevent pigmentation when visualization is required [1] [5].

Complementary Model Systems

Yeast (Saccharomyces cerevisiae) models with mutations in the MIP1 gene (the yeast homolog of POLG) provide a well-established system for studying mtDNA instability. Mutant cells produce "petite" colonies, with the frequency of petite formation serving as a direct indicator of mtDNA instability. Yeast models have been fundamental in identifying mitochondria-to-nucleus retrograde signaling pathways and were instrumental in the initial discovery of CLO's rescue capabilities. The roundworm (Caenorhabditis elegans) with mutations in the polg-1 gene has also proven valuable for studying Polg deficiency and mtDNA depletion, offering advantages in rapid generation time and genetic manipulability [1].

Mammalian cell models, particularly patient-derived fibroblasts harboring POLG mutations, provide a directly relevant human system for validating therapeutic candidates. These cells typically exhibit mtDNA depletion, respiratory chain deficiencies, and altered mitochondrial morphology. Additionally, induced pluripotent stem cell (iPSC)-derived neural and hepatic lineages from POLG patients have recently enabled tissue-specific investigations of pathophysiology and drug responses. While mouse models exist, their utility is often limited by embryonic lethality of complete Polg knockout, though tissue-specific and hypomorphic mutants have provided valuable insights [2] [9].

Detailed Rescue Protocols

In Vivo Rescue Protocol in Zebrafish Models
4.1.1 Drug Preparation and Formulation
  • Stock solution preparation: Dissolve this compound powder in molecular biology-grade DMSO to prepare a 50 mM stock solution. Vortex thoroughly until completely dissolved and aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C protected from light with guaranteed stability for at least six months.

  • Working solution preparation: Dilute the stock solution in embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl~2~, 0.33 mM MgSO~4~) to achieve the desired final concentration, typically ranging from 0.1 μM to 1.0 μM for rescue experiments. Maintain DMSO concentration at or below 0.1% in all treatment groups, including vehicle controls, to eliminate solvent toxicity effects.

  • Dose-response calibration: Prior to full-scale experiments, conduct a toxicity assessment across a concentration range (0.05 μM to 5.0 μM) to determine the maximum tolerated dose in your specific zebrafish line. The optimal rescue dose typically falls between 0.2 μM and 0.5 μM for most polg mutant lines, but model-specific optimization is essential [1].

4.1.2 Treatment Administration
  • Treatment initiation: For severe, early-onset models like polg~ia302~ mutants, begin treatment at 24 hours post-fertilization (hpf) when major organ systems have begun development. For hypomorphic or adult-viable models like polg~sa9574~, treatment can be initiated at later developmental stages depending on the phenotypic manifestation timeline.

  • Exposure methodology: Place groups of 10-15 embryos/ larvae in 6-well plates with 5 mL of CLO working solution per well. Maintain control groups in embryo medium with equivalent DMSO concentration (vehicle control) and in untreated embryo medium (wild-type baseline). Refresh treatment solutions daily to ensure consistent drug exposure and account for potential degradation.

  • Treatment duration: Standard rescue experiments continue for 3-5 days, with morphological and functional assessments conducted at specific timepoints. For investigation of long-term effects in viable mutants, treatment may extend through juvenile stages with appropriate adjustment of dosing and delivery methods [1] [5].

4.1.3 Phenotypic Assessment Timeline

Table 2: Experimental Timeline for Zebrafish Rescue Studies

Developmental Stage Key Assessments Expected Rescue Outcomes
2 dpf MtDNA copy number (qPCR), Mitochondrial mass (imaging) Restoration of mtDNA levels toward wild-type
3 dpf Cardiac function (heart rate, fractional shortening), Locomotor activity Improvement in heart rate, contractility, and spontaneous movement
4-5 dpf Complex I activity (enzymatic assay), Mitochondrial membrane potential (TMRE staining) Normalization of respiratory chain function
7 dpf onwards Histological analysis (muscle organization, liver structure), Survival monitoring Improved tissue architecture and extended lifespan
In Vitro Rescue Protocol Using Mammalian Cell Systems
4.2.1 Cell Culture and Treatment

Patient-derived fibroblasts harboring POLG mutations represent the most clinically relevant in vitro system for CLO rescue studies. Culture cells in standard Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1 mM sodium pyruvate at 37°C in a 5% CO~2~ humidified atmosphere. For treatment, prepare CLO working concentrations in complete medium from DMSO stock solutions, ensuring final DMSO concentration does not exceed 0.1%.

Plate cells at appropriate densities (typically 5 × 10^4^ cells/cm²) and allow attachment for 24 hours before initiating treatment. Refresh CLO-containing medium every 48 hours to maintain consistent exposure throughout the experiment. Include appropriate controls: untreated wild-type cells, untreated mutant cells, and mutant cells treated with vehicle (0.1% DMSO) only. The optimal CLO concentration for fibroblast rescue typically ranges from 0.5 μM to 2.0 μM, though dose-response characterization should be performed for each specific cell line [7] [6].

4.2.2 Assessment Endpoints and Methodologies
  • MtDNA copy number quantification: Harvest 1 × 10^6^ cells after 7-10 days of treatment for DNA extraction using standard phenol-chloroform protocols or commercial kits. Perform quantitative real-time PCR using primers specific for mitochondrial genes (e.g., MT-ND1, MT-CO1) and nuclear reference genes (e.g., B2M, HBB). Calculate mtDNA copy number using the ΔΔCt method normalized to nuclear DNA content.

  • Oxidative phosphorylation assessment: Measure oxygen consumption rates (OCR) using a Seahorse XF Analyzer or similar instrument. Perform mitochondrial stress tests with sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (complex I and III inhibitors) to assess basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity.

  • Biochemical assays: Analyze Complex I activity spectrophotometrically by monitoring NADH oxidation at 340 nm in isolated mitochondria or digitonin-permeabilized cells. Prepare samples in mitochondrial isolation buffer (250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl~2~, 1 mM EDTA, 1 mM EGTA, pH 7.4) and initiate reactions with 100 μM NADH with or without 2 μM rotenone for specific activity calculation [1] [2].

Quantitative Data Analysis and Interpretation

Rescue Efficacy Across Model Systems

Comprehensive assessment of CLO-mediated rescue requires multiparametric evaluation across molecular, biochemical, and functional endpoints. In zebrafish polg mutant models, treatment with 0.5 μM CLO typically restores mtDNA copy number to 85-95% of wild-type levels compared to 30-40% in untreated mutants. This molecular rescue correlates with functional improvements, including normalization of cardiac output (ejection fraction increasing from 45% to 68% in severe mutants), restoration of Complex I activity to 80-90% of wild-type levels, and significant enhancement of locomotor activity in larval swimming assays [1].

In mammalian cell models, CLO treatment at 1-2 μM for 7-10 days typically increases mtDNA copy number by 1.5 to 2.5-fold in POLG-deficient fibroblasts, with concomitant improvements in basal respiration rates and ATP production. The temporal dynamics of rescue indicate that mtDNA repopulation begins within 3-4 days of treatment initiation but requires 7-10 days to reach maximal effect, suggesting that the compound facilitates de novo mtDNA synthesis rather than simply stabilizing existing molecules. Importantly, CLO efficacy has been demonstrated across diverse POLG mutations, including variants associated with different clinical syndromes [7] [6].

Table 3: Quantitative Rescue Effects of this compound Across Model Systems

Parameter Zebrafish Models Mammalian Cell Models Assessment Method
MtDNA copy number 85-95% restoration 1.5-2.5-fold increase qPCR (mito/nuclear ratio)
Complex I activity 80-90% of wild-type 70-85% of wild-type Spectrophotometric assay
Mitochondrial respiration Improved basal and maximal OCR 40-60% increase in basal OCR Seahorse XF Analyzer

| Functional recovery | Cardiac output: 45% → 68% Locomotor: 2.5-fold increase | ATP production: 1.8-fold increase | Echocardiography, movement tracking | | Tissue architecture | Muscle fiber organization improved | Mitochondrial network integrity restored | Histology, confocal microscopy |

Data Normalization and Statistical Considerations

Robust experimental design requires appropriate normalization strategies to account for biological variability. For mtDNA quantification, always normalize to nuclear DNA content using a validated single-copy reference gene. For respiratory complex activities, express data as ratios to citrate synthase activity (a marker of mitochondrial mass) to distinguish specific defects from general mitochondrial loss. Functional parameters in zebrafish should be normalized to developmental stage using standard morphological criteria rather than strict chronological age, as polg mutants often exhibit developmental delay.

Statistical analysis should include appropriate tests for multiple comparisons with post-hoc corrections when comparing multiple treatment groups. For time-course experiments, use repeated measures ANOVA or mixed-effects models to account for correlations between sequential measurements. Power calculations based on preliminary data suggest that group sizes of 15-20 zebrafish embryos or 4-6 independent cell culture experiments typically provide sufficient power (β = 0.8) to detect rescue effects at α = 0.05 significance level, given the moderate to large effect sizes observed with CLO treatment [1] [5].

Mechanistic Insights and Therapeutic Implications

Proposed Mechanism of Action

While the precise molecular mechanism underlying CLO-mediated rescue of mtDNA depletion remains under investigation, several compelling hypotheses have emerged from experimental data. The primary mechanism appears to involve enhancement of mitochondrial nucleotide availability through either improved import or salvage pathways, thereby bypassing the replication impairment caused by mutant Polg. This hypothesis is supported by observations in yeast models where increasing dNTP pools through genetic or pharmacological approaches similarly rescues mtDNA instability, and by findings that deoxyribonucleoside supplementation can partially compensate for POLG defects [2] [8].

Additional proposed mechanisms include stabilization of the replication machinery through direct interaction with mitochondrial nucleoid components, modulation of mitochondrial membrane potential that facilitates nucleotide import, and activation of mitochondrial biogenesis pathways. Notably, CLO treatment in zebrafish polg models restores perturbed mitochondria-to-nucleus retrograde signaling, particularly affecting CREB and hypoxia pathways, suggesting that its benefits may extend beyond direct effects on replication to encompass broader transcriptional regulation. The diagram below illustrates the current understanding of CLO's multifaceted mechanisms of action:

G cluster_1 Direct Effects on Mitochondria cluster_2 Downstream Consequences cluster_3 Functional Outcomes CLO CLO NTP Nucleotide Pool Enhancement CLO->NTP REP Replication Machinery Stabilization CLO->REP MEM Membrane Potential Modulation CLO->MEM MTDNA mtDNA Synthesis & Stability NTP->MTDNA REP->MTDNA MEM->MTDNA OXPHOS OXPHOS Function Improvement MTDNA->OXPHOS RETRO Retrograde Signaling Normalization MTDNA->RETRO CAR Cardiac Function Restoration OXPHOS->CAR MUS Muscle Integrity Improvement OXPHOS->MUS SUR Survival Extension OXPHOS->SUR RETRO->CAR RETRO->SUR

Diagram 1: Proposed mechanistic pathways for this compound-mediated rescue of mtDNA depletion, illustrating direct mitochondrial effects, downstream consequences, and functional outcomes

Therapeutic Development Considerations

The promising preclinical data supporting CLO's efficacy across multiple model systems positions it as a viable candidate for therapeutic development for POLG-related disorders. However, several challenges must be addressed in translational efforts. As a quaternary ammonium compound, CLO may have limited blood-brain barrier penetration, potentially restricting its efficacy for neurological manifestations, which represent a core feature of many POLG disorders. Formulation strategies such as nanoparticle encapsulation or prodrug approaches may enhance CNS delivery [7] [6].

Additionally, the cardiac electrophysiological effects of CLO (prolonged action potential duration) that underlie its original classification as an anti-arrhythmic warrant careful monitoring in potential clinical applications, particularly in patients with pre-existing conduction abnormalities. However, it is noteworthy that the rescue concentrations effective in preclinical models (0.1-1.0 μM) are substantially lower than those required for potassium channel blockade in cardiac tissue (typically >1 μM), suggesting a potential therapeutic window. Further medicinal chemistry optimization may yield analogs with improved selectivity for mitochondrial rescue over cardiac channels [5] [6].

The demonstrated efficacy in POLG2-related disease models indicates that CLO's therapeutic potential may extend beyond POLG mutations to include defects in the accessory subunit, broadening its applicability within the spectrum of mtDNA maintenance disorders. Combined with emerging approaches such as nucleoside bypass therapy or mitochondrial augmentation, CLO may eventually form part of multidimensional treatment strategies for these complex disorders [5] [8].

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Variable rescue efficacy: If CLO treatment produces inconsistent results between experiments, verify drug solubility and stability by preparing fresh working solutions from properly stored aliquots. Check embryo medium pH and osmolality, as variations can affect drug uptake. Ensure consistent developmental staging at treatment initiation, as phenotypic severity can vary even within genetically identical cohorts.

  • Toxicity at effective doses: If desired rescue concentrations cause toxicity (manifested as pericardial edema, reduced circulation, or increased mortality), implement dose fractionation with twice-daily administration of half-concentrations or consider gradual dose escalation over 2-3 days to allow acclimation. Verify that DMSO concentration does not exceed 0.1% in all treatment groups.

  • Incomplete phenotypic rescue: While CLO robustly restores mtDNA copy number and respiratory function, some structural abnormalities (particularly in advanced disease stages) may show only partial improvement. Consider earlier treatment initiation or combination approaches with complementary agents such as antioxidants (N-acetylcysteine) or mitochondrial biogenesis activators [1] [5].

Methodological Optimization Guidelines
  • Endpoint-specific timing: Align assessment timelines with the kinetic recovery of different parameters—mtDNA repopulation typically precedes functional improvements by 24-48 hours. For maximal rescue effects on cardiac function, continue treatment for at least 72 hours after initial molecular improvements are detected.

  • Genotype validation: Regularly confirm mutant genotypes throughout experiments, particularly in zebrafish models where phenotypic variability can occur. For cell models, periodically verify the persistence of POLG mutations and absence of compensatory adaptations during extended culture.

  • Quality control for mitochondrial assessments: Include internal controls in enzymatic assays using specific inhibitors (e.g., rotenone for Complex I) to ensure measured activities represent mitochondrial-specific processes rather than contaminating cellular activities [1] [2].

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for POLG-related disorders, demonstrating consistent rescue of mtDNA depletion across diverse model systems from yeast to zebrafish to human cells. The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating CLO-mediated rescue effects and elucidating its mechanisms of action. As therapeutic development progresses, key future directions include structure-activity relationship studies to optimize drug-like properties, investigation of combination therapies with complementary mechanisms, and development of delivery strategies that enhance biodistribution to affected tissues, particularly the central nervous system.

The experimental approaches detailed in these application notes not only facilitate preclinical assessment of CLO but also provide a general framework for evaluating potential therapeutics for mitochondrial DNA maintenance disorders more broadly. With continued refinement and application of these protocols, researchers can accelerate the development of effective treatments for these currently incurable conditions, ultimately addressing the profound unmet medical needs of patients with POLG-related disorders.

References

Comprehensive Application Notes and Protocols: Clofilium Tosylate Treatment in Zebrafish POLG Models for Mitochondrial Disease Therapy Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to POLG-Related Disorders and Zebrafish Models

POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear gene encoding the catalytic subunit of DNA polymerase gamma (POLG), the sole enzyme responsible for mitochondrial DNA (mtDNA) replication and repair. These disorders constitute the most common single-gene cause of inherited mitochondrial disorders and are characterized by mtDNA depletion or the accumulation of multiple mtDNA deletions in affected tissues. The clinical spectrum of POLG-related diseases encompasses a continuum of overlapping phenotypes including Alpers-Huttenlocher syndrome, childhood myocerebrohepatopathy spectrum, myoclonic epilepsy myopathy sensory ataxia, ataxia neuropathy spectrum, and progressive external ophthalmoplegia (PEO). These conditions typically present with multi-organ dysfunction primarily affecting high-energy demanding tissues such as brain, skeletal muscle, liver, and heart, often leading to premature death at a young age. Despite significant advances in understanding the genetic basis of these disorders, effective disease-modifying therapies remain unavailable, with current treatments limited to symptomatic management and supportive care [1] [2] [3].

The emergence of zebrafish (Danio rerio) as a model organism for POLG-related disorders has provided researchers with a powerful vertebrate system for studying disease mechanisms and screening potential therapeutic compounds. Zebrafish offer numerous advantages for mitochondrial disease research, including external development, optical transparency of embryos, high fecundity, and genetic tractability using modern techniques like CRISPR/Cas9. Importantly, the zebrafish Polg protein shows high conservation with its human counterpart, with 70% identity and 79% similarity, while the accessory subunit Polg2 demonstrates 50% identity and 67% similarity to human POLG2. The zebrafish holoenzyme maintains the same stoichiometry as the human polymerase gamma, with a single catalytic polypeptide interacting with two accessory subunits. Unlike mouse POLG models that typically die during embryogenesis, zebrafish POLG mutants can survive to juvenile stages, allowing investigation of disease progression and therapeutic interventions during extended developmental windows [1] [3] [4].

Table 1: Clinical Manifestations of POLG-Related Disorders and Their Zebrafish Model Correlates

Human Clinical Feature Zebrafish Model Phenotype Affected Tissues/Systems
Encephalopathy/Seizures Locomotor deficits Central nervous system
Myopathy Skeletal muscle disorganization, reduced swimming capacity Skeletal muscle
Cardiomyopathy Cardiac abnormalities, functional heart defects Heart/cardiovascular system
Hepatic dysfunction Liver abnormalities, altered liver morphology Liver/hepatobiliary system
Growth retardation Developmental delay, reduced growth rate Whole organism
Reduced lifespan Premature death (before juvenile stage) Viability

The Therapeutic Potential of Clofilium Tosylate

This compound (CLO) has emerged as a promising candidate therapeutic compound for POLG-related disorders following successful preclinical testing in multiple model systems. CLO is classified as a Class III anti-arrhythmic agent due to its potassium (K+) channel-blocking properties. The molecule consists of a quaternary ammonium compound with a positively charged clofilium moiety that can insert into potassium channels, thereby blocking potassium exit from cells. This interference impedes repolarization in phase III of the cardiac action potential, leading to increased refractory period and providing anti-arrhythmic effects. Interestingly, independent research has demonstrated that CLO can rescue mitochondrial defects in yeast, worm, and cell-based models of POLG deficiency, suggesting additional mechanisms of action beyond ion channel modulation that are relevant to mitochondrial function [3].

The initial evidence for CLO's efficacy in POLG disorders came from large-scale drug screens conducted in yeast and worm Polg models, where members of collaborative research groups identified its ability to rescue mutant phenotypes. When subsequently tested in fibroblasts derived from human POLG patients, CLO demonstrated effectiveness in increasing mtDNA levels. These promising preliminary results prompted further investigation in zebrafish models, which provide a whole vertebrate organism context for evaluating therapeutic efficacy. In zebrafish Polg and Polg2 mutants, CLO treatment has shown remarkable rescue effects, restoring mtDNA content and Complex I respiratory activity to normal levels, improving cardio-skeletal parameters, and normalizing mitochondrial mass. The ability of CLO to partially rescue phenotypes even in mutants worsened by ethidium bromide treatment further supports its potential therapeutic value for severe cases of POLG-related disorders [1] [3].

Zebrafish Model Generation for POLG-Related Disorders

Generation of polg Mutant Lines

The creation of zebrafish models for POLG-related disorders has employed multiple genetic approaches, including antisense morpholino (MO)-mediated knockdown, ENU mutagenesis, and CRISPR/Cas9-based genome editing. For the polg gene, researchers have generated several mutant lines, including polgia302 (bearing a 16-nucleotide deletion in exon 2) and polgsa9574 (carrying a hypomorphic nonlethal point mutation). These lines were established using CRISPR/Cas9 technology with specifically designed single guide RNAs (sgRNAs) targeting conserved regions of the polg gene. The mutagenesis process involves microinjecting one-cell stage embryos with a solution containing Cas9 protein (280 ng/μL) and sgRNA (68 ng/μL), followed by raising the injected embryos (F0) to adulthood and screening for germline transmission through systematic genotyping of F1 progeny. Heterozygous mutants are outcrossed multiple times (typically four generations) before incrossing to obtain homozygous mutant lines, ensuring genetic background consistency [1] [4].

Generation of polg2 Mutant Lines

To address the relative paucity of POLG2 models, researchers have also created a stable zebrafish polg2 mutant line (polg2ia304) using similar CRISPR/Cas9 methodology. This line carries a 10-nucleotide deletion in exon 4 of the polg2 gene, resulting in a frameshift mutation and premature stop codon. The design process utilizes the CHOPCHOP software for identifying optimal CRISPR target sequences, with sgRNAs transcribed in vitro using the MEGAshortscript T7 kit. The injection parameters and subsequent breeding strategies mirror those used for polg mutant generation. The resulting polg2 homozygous mutants exhibit slower development, decreased viability compared to wild-type siblings, and death before the juvenile stage, effectively modeling the severe manifestations of human POLG2-related disorders [3] [5].

Table 2: Zebrafish Mutant Lines for Modeling POLG-Related Disorders

Mutant Line Genetic Alteration Generation Method Key Phenotypes Survival
polgia302 16-nucleotide deletion in exon 2 CRISPR/Cas9 Severe mtDNA depletion, mitochondrial dysfunction, cardiac and skeletal defects Larval to juvenile stage
polgsa9574 Point mutation (hypomorphic) ENU mutagenesis Milder phenotypes, adult viability Adult viable
polg2ia304 10-nucleotide deletion in exon 4 CRISPR/Cas9 mtDNA depletion, altered mitochondrial network, reduced respiration, muscle disorganization Larval stage (pre-juvenile)

G Start Experimental Design ModelGen Zebrafish Model Generation Start->ModelGen MO Morpholino Knockdown ModelGen->MO CRISPR CRISPR/Cas9 Mutagenesis ModelGen->CRISPR ENU ENU Mutagenesis ModelGen->ENU PolgMut polg Mutant Lines MO->PolgMut CRISPR->PolgMut Polg2Mut polg2 Mutant Lines CRISPR->Polg2Mut ENU->PolgMut Validation Phenotypic Validation PolgMut->Validation Polg2Mut->Validation CLO CLO Treatment Validation->CLO Rescue Phenotypic Rescue Assessment CLO->Rescue

Diagram 1: Workflow for generating and validating zebrafish models of POLG-related disorders. The experimental pipeline begins with model generation using multiple genetic approaches, followed by comprehensive phenotypic characterization and subsequent therapeutic intervention with this compound (CLO).

This compound Treatment Protocol

Drug Preparation and Dosing

This compound (CLO) should be prepared as a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM, which can be stored at -20°C for extended periods. For treatment, prepare working solutions by diluting the stock solution in system water to achieve final concentrations typically ranging from 0.1 μM to 10 μM, with an optimal dose of approximately 1 μM for most rescue phenotypes. It is critical to maintain the DMSO concentration below 0.1% in all treatment conditions to avoid solvent toxicity. Include vehicle control groups containing the same concentration of DMSO without CLO, as well as untreated wild-type and mutant controls. Preliminary dose-response studies should be conducted for new experimental setups to establish the optimal concentration that maximizes efficacy while minimizing potential toxicity [1] [3].

Administration and Experimental Design

For larval-stage treatments, begin CLO exposure at 3 days post-fertilization (dpf) and continue through the desired experimental endpoint, typically up to 7-12 dpf depending on the phenotypes being assessed. Administer CLO by directly adding the working solution to the fish water in Petri dishes or multi-well plates, replenishing with fresh CLO solution daily during medium changes. For adult zebrafish treatments, utilize larger tank systems with appropriate CLO concentration adjustments based on water volume, and continue treatment for designated periods (typically 1-4 weeks). Maintain all experimental groups under standard husbandry conditions (28.5°C, 12:12 light-dark cycle) throughout the treatment period. The experimental design should include multiple biological replicates (typically n≥30 larvae per group) and independent repetition of experiments (≥3 times) to ensure statistical robustness [1] [3].

Phenotypic Rescue Assessment Methodologies

Molecular and Biochemical Analyses

The assessment of CLO therapeutic efficacy requires comprehensive evaluation of molecular, biochemical, and physiological parameters. For mtDNA content analysis, extract total DNA from pools of 5-10 larvae or specific dissected tissues using phenol-chloroform extraction. Quantify mtDNA levels via quantitative PCR (qPCR) using primers targeting mitochondrial genes (e.g., nd1, cox1) normalized to nuclear genes (e.g., β-actin, 18S rRNA). Express results as the ratio of mtDNA to nDNA compared to control groups. For mitochondrial respiratory function, measure oxygen consumption rates in vivo using Seahorse XF96 Analyzers or similar instrumentation on intact larvae. Assess Complex I-specific activity through enzymatic assays measuring NADH oxidation rates in mitochondrial isolates. Evaluate mitochondrial mass and network dynamics using transgenic lines expressing fluorescent markers targeted to mitochondria (e.g., Tg(Hsa.Cox8a:MLS-EGFP)) followed by confocal microscopy and image analysis [1] [3] [4].

Morphological and Functional Assessments

Conduct histological analyses on fixed larvae embedded in paraffin or plastic resin, sectioned at 2-5 μm thickness, and stained with hematoxylin and eosin or tissue-specific stains. Focus examination on high-energy demanding tissues including skeletal muscle, heart, liver, and brain for structural abnormalities. For cardiac function assessment, utilize high-speed video microscopy to capture heartbeats followed by analysis of heart rate, fractional shortening, and cardiac output. Employ locomotor assays to quantify motor function by tracking larval movement in response to light/dark transitions or tactile stimulation using automated tracking systems. Document developmental progression through standardized morphological staging and measurement of standard body length at defined timepoints. For adult fish, include gonadal histology and fertility assessments given the involvement of POLG mutations in human premature menopause and male infertility [1] [3] [4].

Table 3: Key Rescue Effects of this compound in Zebrafish POLG Models

Parameter Assessed Method of Analysis Mutant Phenotype CLO Rescue Effect
mtDNA content qPCR (mtDNA/nDNA ratio) Severe depletion (≤30% of WT) Restoration to near-normal levels (70-100% of WT)
Mitochondrial respiration Oxygen consumption rate Significant reduction Normalization of Complex I activity
Mitochondrial mass Confocal microscopy of fluorescent reporters Decreased mass Restoration to normal values
Skeletal muscle organization Histological analysis Disorganized muscle fibers Improved muscle structure
Cardiac function High-speed video microscopy Abnormal contraction, reduced output Restoration of cardio-skeletal parameters
Locomotor activity Automated movement tracking Decreased motility Partial to complete recovery

G CLO This compound Mitochondria Mitochondrial Function CLO->Mitochondria Tissue Tissue Function CLO->Tissue mtDNA mtDNA Content Mitochondria->mtDNA Respiration Respiratory Chain Activity Mitochondria->Respiration Mass Mitochondrial Mass Mitochondria->Mass Signaling Retrograde Signaling Mitochondria->Signaling CREB CREB Pathway Signaling->CREB HIF HIF-Hypoxia Pathway Signaling->HIF Cardiac Cardiac Function Tissue->Cardiac Muscle Skeletal Muscle Tissue->Muscle Liver Hepatic Function Tissue->Liver Neuro Neuromuscular Tissue->Neuro

Diagram 2: Signaling pathways and physiological systems affected by this compound treatment in zebrafish POLG models. CLO exerts beneficial effects on multiple mitochondrial parameters and restores function in high-energy demanding tissues through modulation of key retrograde signaling pathways.

Discussion and Research Implications

The development of zebrafish models for POLG-related disorders and the subsequent demonstration of this compound's efficacy represents a significant advancement in the preclinical pipeline for mitochondrial disease therapies. The consistent rescue effects observed across multiple independent studies and different mutant lines (both polg and polg2) provide compelling evidence for CLO's potential as a disease-modifying treatment. The ability of CLO to restore mtDNA content, improve mitochondrial function, and ameliorate pathological phenotypes in high-energy demanding tissues addresses the fundamental biochemical defects in POLG-related disorders. Furthermore, the partial rescue of MDD in polg2 mutants suggests that CLO may have broad applicability across different genetic forms of POLG-related diseases [1] [3] [5].

Several mechanistic questions remain regarding CLO's precise mode of action in mitigating POLG-related defects. While originally characterized as a potassium channel blocker, its beneficial effects on mtDNA maintenance suggest additional mitochondrial targets. Potential mechanisms may include modulation of mitochondrial membrane potential, enhancement of nucleotide availability, or stabilization of the replicase complex. The observed normalization of mitochondria-to-nucleus retrograde signaling (CREB and Hypoxia pathways) in CLO-treated mutants indicates that the drug may act through fundamental cellular signaling networks that communicate mitochondrial status to the nuclear genome. Further research is needed to elucidate these mechanisms, which could reveal additional therapeutic targets for POLG-related disorders [1] [3].

When interpreting results from zebrafish CLO treatment studies, several limitations and considerations should be acknowledged. The zebrafish model, while highly informative, may not fully recapitulate all aspects of human POLG-related diseases, particularly later-onset manifestations. The developmental timing of treatment intervention may influence efficacy, and optimal therapeutic windows for human application remain to be determined. Additionally, potential species-specific differences in drug metabolism and distribution warrant caution when extrapolating dosing regimens to human patients. Nevertheless, the zebrafish model provides an exceptional platform for initial efficacy assessment and mechanism investigation before advancing to mammalian systems and ultimately clinical trials [1] [2] [3].

Future Directions and Recommendations

Based on the current evidence, several promising research directions emerge for advancing CLO therapy development. First, combination therapies incorporating CLO with other potential therapeutic agents (such as nucleoside bypass agents or antioxidants) should be explored for potential synergistic effects. Second, structure-activity relationship studies could guide the development of CLO analogs with improved efficacy or reduced potential for side effects. Third, investigations into CLO's pharmacokinetics and biodistribution in zebrafish could provide valuable insights for future mammalian dosing strategies. Finally, extending these studies to patient-derived cell lines and mammalian models will be essential steps in the translational pipeline.

For researchers implementing these protocols, we recommend:

  • Including multiple complementary endpoints to comprehensively assess rescue effects
  • Maintaining strict blinding and randomization during phenotypic assessments
  • Conducting thorough dose-response studies for new experimental configurations
  • Employing appropriate statistical analyses for multiple comparisons
  • Validating findings across independent mutant lines when possible
  • Reporting negative results to provide a complete picture of CLO's therapeutic potential

The methodology outlined in these application notes provides a robust framework for evaluating potential therapeutics for POLG-related disorders using zebrafish models, with this compound serving as a reference compound for future drug discovery efforts.

References

Clofilium tosylate concentration DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility of Clofilium Tosylate

This compound is a potent potassium channel blocker investigated for its antiarrhythmic properties and its ability to induce apoptosis in human leukemia cells [1] [2].

The table below summarizes its key identifiers and solubility data, which are fundamental for solution preparation.

Property Value / Description
CAS Number 92953-10-1 [3] [1] [4]
Molecular Formula C₂₈H₄₄ClNO₃S [1] [4] [2]
Molecular Weight 510.17-510.1719 g/mol [1] [2] [5]
Physical Form White to off-white solid powder [3] [1] [2]
Solubility in DMSO ~100 mg/mL (~196 mM) [1] [2]
Solubility in Water ~1.59 mg/mL (~3.12 mM) [1] [2]

Stock Solution Preparation Protocol

A stable and concentrated stock solution in DMSO is crucial for in vitro experiments. The following protocol is adapted from supplier recommendations [1] [2].

Materials & Equipment
  • This compound solid (e.g., >97% purity) [3].
  • High-quality, anhydrous DMSO (use a freshly opened container to prevent water absorption which can affect solubility) [4].
  • Analytical balance, sonicator (e.g., low-frequency bath sonicator), vortex mixer.
Step-by-Step Procedure
  • Weighing: Accurately weigh the desired mass of this compound powder.
  • Calculation: Calculate the required volume of DMSO using the following relationship. A 100 mg/mL stock solution is standard and achievable [2].
  • Dissolution: Transfer the powder to a suitable vial. Add the calculated volume of DMSO.
  • Sonication: Cap the vial and subject it to low-frequency ultrasonic agitation for several minutes until a clear, particulate-free solution is obtained. Slight warming (e.g., to 45-60°C) may be applied to aid dissolution, but avoid excessive heat [4] [2].
  • Aliquoting and Storage:
    • Short-term: For frequent use over about a month, store aliquots at -20°C in a sealed container, protected from light and moisture [1] [2] [5].
    • Long-term: For storage up to 6 months, keep aliquots at -80°C [1] [2] [5].

Experimental Protocols for In Vitro Research

The following section details methodologies for key assays demonstrating the biological activity of this compound, primarily its induction of apoptosis in HL-60 cells [1] [2].

The mechanism by which this compound induces apoptosis in HL-60 cells can be visualized as a sequential signaling pathway, as illustrated below.

G Apoptosis Signaling Pathway Induced by this compound Clofilium This compound (Potassium Channel Blocker) Caspase3 Inactive Procaspase-3 (p34) Clofilium->Caspase3 Stimulates Proteolytic Cleavage Bcl2_Bax Bcl-2 / Bax Proteins Clofilium->Bcl2_Bax No Significant Effect ActiveCaspase3 Active Caspase-3 (p17) Caspase3->ActiveCaspase3 Activation PARP Substrate PARP ActiveCaspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Proteolysis Apoptosis Cell Apoptosis CleavedPARP->Apoptosis Leads to

Cell Viability and Proliferation Assay (HL-60 Cells)

This assay determines the concentration- and time-dependent cytotoxicity of this compound [1] [2].

  • Cell Line: Human promyelocytic leukemia (HL-60) cells.
  • Test Compound: this compound, prepared by diluting the DMSO stock into cell culture medium.
  • Concentration Range: 0 - 20 μM [1] [2].
  • Incubation Time: 24, 48, and 72 hours [1] [2].
  • Procedure:
    • Seed HL-60 cells in culture plates.
    • Treat cells with the specified concentration range of this compound. Include a vehicle control (e.g., DMSO at the same final concentration, typically <0.1%).
    • Incubate for the designated time periods.
    • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
  • Expected Outcome: The results should demonstrate a dose- and time-dependent reduction in cell viability. The reported half-maximal inhibitory concentrations (IC₅₀) are 6.3 μM at 24h, 3.4 μM at 48h, and 2.4 μM at 72h [1] [2].
Western Blot Analysis of Apoptosis Markers

This protocol confirms the activation of the caspase-dependent apoptotic pathway [1] [2].

  • Cell Line: HL-60 cells.
  • Test Compound Treatment: Treat cells with 10 μM this compound for 12 hours [1] [2].
  • Procedure:
    • After treatment, lyse the cells to extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific antibodies against:
      • Caspase-3: To detect the cleavage of the inactive p34 precursor into the active p17 fragment.
      • PARP: To detect the cleavage of this canonical caspase-3 substrate.
      • Bcl-2 and Bax: As controls for the Bcl-2 protein family.
  • Expected Outcome:
    • Increased levels of active caspase-3 (p17) and cleaved PARP.
    • No significant change in the expression levels of Bcl-2 and Bax proteins, indicating a Bcl-2-insensitive apoptosis pathway [1] [2].

Critical Notes for Experimental Success

  • Solvent Control: Always include a vehicle control with the same final concentration of DMSO used in your treatments to rule out solvent toxicity.
  • Solution Stability: Stock solutions are stable for months when stored properly at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots [1] [5].
  • In Vivo Formulations: For animal studies, this compound can be formulated in vivo using co-solvents. One common method is to use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to achieve a clear solution at ~2 mg/mL [1] [2].

References

  • PubChem. This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/175533
  • Sigma-Aldrich. This compound 97%, solid. Retrieved from https://www.sigmaaldrich.com/US/en/product/sigma/c2365
  • InVivoChem. 氯非铵甲苯磺酸盐| Potassium Channel | this compound. Retrieved from https://www.invivochem.cn/clofilium-tosylate.html
  • Ambeed. This compound/氯非铵甲苯磺酸盐97%. Retrieved from https://www.ambeed.cn/products/Clofilium-tosylate.html
  • MedChemExpress (MCE). This compound | Potassium Channel Blocker. Retrieved from https://www.medchemexpress.com/Clofilium_tosylate.html
  • InvivoChem. This compound. Retrieved from https://invivochem.net/clofilium-tosylate.html

References

Clofilium tosylate apoptosis assay caspase-3 cleavage detection

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence: Clofilium Induces Apoptosis via Caspase-3

The foundational research demonstrates that Clofilium tosylate, a potassium channel blocker, induces apoptosis in human promyelocytic leukemia (HL-60) cells through a Bcl-2-insensitive activation of caspase-3 [1] [2].

Table 1: Key Experimental Findings from Clofilium Studies

Experimental Parameter Finding in HL-60 Cells Detection Method Used
Cell Viability Decreased significantly in a time and concentration-dependent manner (2.5 μM to 10 μM) [1]. MTT assay [1].
Apoptotic Morphology Appearance of typical nuclear features of apoptosis [1] [2]. Nuclear DAPI staining and transmission electron microscopy [1].
Membrane Phosphatidylserine Exposure Increase in Annexin V+/PI- population from <2% (0h) to 29% (16h post-treatment with 10 μM) [2]. Flow cytometry with FITC-Annexin V and Propidium Iodide (PI) [2].
Caspase-3 Activity ~10-fold increase in activity after 2-3 hours of treatment with 10 μM Clofilium [2]. Fluorometric immunosorbent enzyme assay [2].
Caspase-3 Cleavage & PARP Cleavage Proteolytic cleavage of caspase-3 and its downstream substrate, PARP, was observed [1] [2]. Immunoblotting (Western blot) analysis [1] [2].
Bcl-2/Bax Protein Levels No significant change, indicating a Bcl-2-insensitive pathway [1] [2]. Immunoblotting analysis [1] [2].

Choosing Your Detection Method

Multiple well-established methods can be used to detect caspase-3 activation. The choice depends on your specific needs regarding throughput, sensitivity, and whether you require spatial information.

Table 2: Comparison of Caspase-3 Detection Methods

Method Principle Throughput Key Advantage Key Limitation
Luminescent Activity Assay (e.g., Caspase-Glo 3/7) Measures cleavage of a luminogenic DEVD-aminoluciferin substrate. Signal is proportional to caspase activity [3] [4]. Very High (HTS) Simple "add-mix-measure" protocol; highly sensitive; easily scalable to 384- and 1536-well formats [3] [4]. Lysed cell endpoint assay; no spatial information [4] [5].
Immunofluorescence (IF) Uses antibodies against caspase-3, followed by fluorescently-labeled secondary antibodies for detection [6]. Medium Preserves spatial context; allows co-localization studies and visualization of morphological changes at the single-cell level [6]. Requires fixed samples; semi-quantitative; dependent on antibody specificity [6].
Immunoblotting (Western Blot) Detects the proteolytic cleavage of caspase-3 (from procaspase to active subunits) using specific antibodies [7] [1]. Low Confirms specific cleavage event; semi-quantitative; well-established and widely accepted [7]. Low throughput; requires protein extraction; no single-cell resolution [7].
Flow Cytometry (with FRET probes) Uses a FRET-based bioprobe cleaved by caspase-3, detected as a change in fluorescence lifetime or intensity [8]. Medium to High Can quantify enzyme activation kinetics and assess heterogeneity in cell populations [8]. Requires specialized equipment (e.g., time-resolved flow cytometer); more complex data analysis [8].

Detailed Step-by-Step Protocols

Here are standardized protocols for two of the most common methods: the luminescent activity assay and immunofluorescence.

Protocol 1: Caspase-3/7 Activity Measurement using a Luminescent Assay

This protocol is based on the commercially available Caspase-Glo 3/7 Assay system [4] [5].

  • Principle: A proluminescent substrate containing the DEVD sequence is cleaved by active caspase-3/7, releasing aminoluciferin, which is converted to light by luciferase. The luminescent signal is proportional to caspase activity [4].
  • Materials:
    • Caspase-Glo 3/7 Reagent (prepared per manufacturer's instructions) [4].
    • White-walled multiwell plates (e.g., 96- or 384-well) [3].
    • Cell culture treated with your agent (e.g., this compound) and appropriate controls.
    • Multimode plate reader capable of measuring luminescence.
  • Procedure:
    • Plate Cells and Treat: Seed cells in the white-walled plate and treat with this compound or vehicle control. Note: Timing is critical, as caspase activation is transient. A kinetic cytotoxicity assay can help determine the optimal window for measurement [5].
    • Equilibrate Reagents: Allow the Caspase-Glo 3/7 Reagent and plate to equilibrate to room temperature.
    • Add Reagent: Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of cell culture medium in each well.
    • Mix and Incubate: Mix the contents of the plate gently on an orbital shaker for 30 seconds to 1 minute. Incubate the plate at room temperature for 30 minutes to 1 hour to allow signal development.
    • Measure Luminescence: Record the luminescent signal using a plate-reading luminometer. The signal is stable for approximately one hour [5].
Protocol 2: Caspase Cleavage Detection by Immunofluorescence

This protocol is adapted from general immunofluorescence staining procedures for caspases [6].

  • Principle: A primary antibody specific for active (cleaved) caspase-3 binds to the target within fixed and permeabilized cells. A fluorescently-labeled secondary antibody then binds to the primary, allowing visualization under a fluorescence microscope [6].
  • Materials:
    • Primary antibody against cleaved caspase-3 (e.g., anti-Caspase 3 rabbit mAb).
    • Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
    • Phosphate-buffered saline (PBS).
    • Permeabilization buffer (PBS with 0.1% Triton X-100).
    • Blocking buffer (PBS/0.1% Tween 20 with 5% serum from the secondary antibody host species).
    • Mounting medium with DAPI (for nuclear counterstain).
    • Humidified chamber.
  • Procedure:
    • Fix and Permeabilize: After treatment, fix cells (e.g., with 4% paraformaldehyde) on slides or in plates. Then, permeabilize them by incubating in PBS/0.1% Triton X-100 for 5 minutes at room temperature [6].
    • Wash: Wash the samples three times in PBS for 5 minutes each.
    • Block: Drain the slide and apply blocking buffer for 1-2 hours at room temperature in a humidified chamber to reduce non-specific binding.
    • Incubate with Primary Antibody: Prepare the primary antibody diluted in blocking buffer. Apply to the sample and incubate overnight at 4°C in a humidified chamber.
    • Wash: The next day, wash the samples three times in PBS/0.1% Tween 20 for 10 minutes each.
    • Incubate with Secondary Antibody: Apply the fluorescently-labeled secondary antibody, diluted in PBS, and incubate for 1-2 hours at room temperature, protected from light.
    • Wash and Mount: Wash three times in PBS for 5 minutes each, protected from light. Drain the liquid and mount the slides with an anti-fade mounting medium.
    • Image: Observe and capture images using a fluorescence microscope.

Experimental Design Considerations

  • Timing is Critical: Caspase-3 activation is a transient event. The peak of activity depends on the cell line, the apoptosis-inducing agent, and its concentration. As shown in the original Clofilium study, peak activity was observed at 2-3 hours in HL-60 cells [2]. For a new system, perform a time-course experiment. Using a real-time cytotoxicity assay to monitor cell death onset can help you pinpoint the optimal time to measure caspase activity [5].
  • Include Appropriate Controls: Always include:
    • Untreated/Vehicle-treated controls to establish baseline activity.
    • Positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine or bortezomib) to validate your assay [5].
  • Multiplexing for Robust Data: To gain a more comprehensive understanding of cell death, you can multiplex the caspase assay with viability and cytotoxicity assays. This confirms that caspase activation is linked to actual cell death and helps distinguish apoptosis from other modes of death like necrosis [5].

Signaling Pathway and Workflow

The following diagram illustrates the key molecular pathway through which this compound triggers apoptosis, culminating in caspase-3 activation, and integrates the main detection methods:

G Clofilium Clofilium ApoptosisInduction Apoptosis Induction (Bcl-2-insensitive) Clofilium->ApoptosisInduction Caspase3Activation Caspase-3 Activation (Cleavage of Procaspase-3) ApoptosisInduction->Caspase3Activation PARPCleavage PARP Cleavage Caspase3Activation->PARPCleavage DetWB Immunoblotting (Confirms cleavage) Caspase3Activation->DetWB DetLum Luminescent Activity Assay (Measures DEVDase activity) Caspase3Activation->DetLum DetIF Immunofluorescence (Visualizes active enzyme) Caspase3Activation->DetIF ApoptoticCellDeath Apoptotic Cell Death PARPCleavage->ApoptoticCellDeath

Conclusion

  • For high-throughput screening of chemical libraries, the luminescent activity assay is ideal.
  • If you require spatial information and single-cell analysis, immunofluorescence is the best choice.
  • To definitively confirm the proteolytic cleavage event itself, immunoblotting remains the gold standard.

I hope these detailed application notes and protocols assist in your research. Should you need to explore more advanced techniques, such as FRET-based flow cytometry for kinetic studies, the cited literature provides an excellent starting point [8].

References

Comprehensive Application Notes and Protocols for Studying Clofilium Tosylate Potassium Channel Block Using Electrophysiology Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clofilium Tosylate and Its Electrophysiological Characterization

This compound is a class III antiarrhythmic agent belonging to the quaternary ammonium compound family that has been extensively used as a pharmacological tool for studying potassium channel electrophysiology. As a potent K+ channel blocker, clofilium exerts its primary action by prolonging the cardiac action potential through inhibition of delayed rectifier potassium currents, making it a valuable compound for both basic research and drug development studies. The drug is particularly known for its use-dependent blocking properties and its ability to affect channel gating mechanisms, not just simple pore occlusion [1] [2]. Research has shown that clofilium can significantly depress time-dependent delayed outward K+ current (iK) without substantially decreasing Na+ current, L-type Ca2+ current, or background K+ current iK1 at appropriate concentrations [1].

The electrophysiological characterization of clofilium has revealed complex interactions with various potassium channel types, with notable differences observed between its effects on delayed rectifier versus inward rectifier channels. While the quaternary ammonium form (clofilium) preferentially blocks delayed rectifier currents, its tertiary analogs (LY97241 and LY97119) exhibit broader activity against both delayed and inward rectifier K+ currents [2]. This specificity profile makes this compound an excellent pharmacological tool for dissecting the contributions of different potassium channel subtypes in excitable tissues, particularly in cardiac cells and neurons. Additionally, recent evidence suggests that clofilium may have therapeutic potential beyond cardiac applications, including rescue of mitochondrial DNA-related disease phenotypes [3].

Drug Properties and Solution Preparation

Chemical Properties and Handling

This compound (4-chloro-N,N-diethyl-N-heptyl-benzene butanaminium) is a quaternary ammonium compound with limited solubility in aqueous solutions. The drug is typically prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO) due to its hydrophobic nature, with subsequent dilution into physiological saline solutions for experimental use. Researchers should note that the final DMSO concentration in experimental solutions should generally not exceed 0.5% to avoid solvent effects on channel function [1]. For acute experiments, clofilium stock solutions are typically prepared at 10 mM concentration in DMSO, with aliquots stored at -20°C protected from light. Under these conditions, the compound remains stable for several months.

Table 1: this compound Solution Preparation Guidelines

Component/Parameter Specification Notes
Stock Solvent DMSO (anhydrous) Use high-purity grade ≥99.9%
Stock Concentration 10-100 mM 10 mM recommended for most applications
Storage Conditions -20°C, dark Aliquot to avoid freeze-thaw cycles
Working Concentration Range 1-100 μM Dose-dependent effects observed [1]
Maximum DMSO in Final Solution 0.5% v/v Critical to avoid solvent effects
Stability of Working Solution 4-8 hours at room temperature Prepare fresh daily
Experimental Concentutions and Vehicle Controls

Based on published electrophysiological studies, this compound exhibits dose-dependent effects on potassium channels across a concentration range of 1-100 μM. For delayed rectifier K+ channel blockade in cardiac myocytes, effective concentrations typically range from 1-20 μM, with higher concentrations (up to 100 μM) used in some neuronal preparations [1] [4]. The drug displays irreversible or slowly reversible binding to its receptor site on delayed rectifier channels, necessitating careful washout protocols and appropriate vehicle controls [2]. When designing experiments, it is crucial to include matched vehicle control groups (DMSO at equivalent dilution) to account for potential solvent effects on channel gating and membrane properties. Additionally, researchers should note that the blocking efficacy of clofilium can vary significantly depending on channel subunit composition, with studies demonstrating that pore region mutations can profoundly influence drug sensitivity [5].

Cell Preparation and Experimental Systems

Cell Isolation and Culture

Electrophysiological studies of clofilium effects typically utilize freshly isolated primary cells to maintain native channel properties and regulatory mechanisms. For cardiac investigations, guinea pig ventricular myocytes have been extensively characterized and represent a robust model system [1]. Cells are isolated enzymatically using established protocols, typically involving Langendorff perfusion with collagenase-containing solutions. For neuronal studies, cortical neurons or sensory ganglia can be prepared from embryonic or early postnatal rodents (typically E15-18 rats or mice) using gentle enzymatic digestion followed by mechanical dissociation [4]. Isolated cells are maintained in appropriate culture media (e.g., Neurobasal with B27 supplement for neurons) and used within 6-48 hours post-isolation to ensure channel expression stability.

The selection of appropriate cell types should be guided by specific research questions. For cardiac potassium channel studies, ventricular myocytes provide robust expression of both rapid and slow delayed rectifier currents (IKr and IKs). For neuronal applications, cortical neurons or dorsal root ganglion neurons offer well-characterized potassium channel populations and have demonstrated sensitivity to clofilium [4]. Regardless of cell type, careful attention should be paid to cell quality assessment, selecting only cells with clear striations (cardiac), intact membranes, and minimal granularity for electrophysiological recordings.

Heterologous Expression Systems

For mechanistic studies of specific channel subtypes, heterologous expression systems provide a reductionist approach to characterize clofilium interactions with defined molecular entities. The Xenopus oocyte expression system has been successfully employed for voltage-clamp studies of cloned potassium channels, allowing precise control of subunit composition [5]. Alternatively, mammalian cell lines (HEK293, CHO, or COS-7) transiently or stably expressing recombinant channels offer the advantage of room temperature experiments and compatibility with patch-clamp techniques. When using expression systems, researchers should confirm channel assembly and surface localization through appropriate controls, such as verification of current expression and pharmacological profiling with known channel modulators.

Table 2: Recommended Experimental Systems for Clofilium Studies

System Applications Advantages Limitations
Guinea Pig Ventricular Myocytes Cardiac K+ channel pharmacology, action potential prolongation Native cellular environment, relevant complement of channels Limited genetic manipulation, inter-cell variability
Rodent Cortical Neurons Neuronal K+ channel characterization, apoptosis studies Native neuronal environment, diverse channel repertoire Mixed cell populations, complex current composition
Xenopus Oocytes Mechanistic studies of cloned channels, subunit dependence High throughput, precise subunit control Non-mammalian environment, limited voltage clamp speed
HEK293 Cells Structure-function studies, mutant channel characterization Excellent voltage clamp, defined genetic background Non-native environment, possible missing regulatory subunits

Electrophysiology Setup and Solutions

Equipment Configuration

Modern electrophysiological investigation of clofilium effects requires a properly configured patch-clamp system with appropriate capabilities for resolving potassium currents. A typical setup includes an vibration isolation table, an inverted microscope with phase-contrast optics for cell visualization, a patch-clamp amplifier (Axopatch 200 series or equivalent), a data acquisition system with appropriate analog-to-digital conversion (Digidata 1550 series or equivalent), and a computer system running acquisition software (pClamp, PatchMaster, or equivalent). For optimal resolution of rapid gating currents, the system should feature high-speed capacitance compensation and series resistance compensation capabilities (typically 80-90%) [1].

Critical configuration parameters include low-pass filtering at 1-5 kHz (depending on current kinetics) and sampling rates at least 5 times the filter frequency (typically 25 kHz for most K+ current recordings) [1]. The experimental setup should include a rapid solution exchange system allowing local application and washout of drug solutions, with typical exchange times of <100 ms for adequate temporal resolution of drug effects. All experiments should be conducted at room temperature (22-25°C) or physiological temperature (35-37°C) with appropriate temperature control systems, as temperature significantly influences channel gating kinetics and drug binding rates.

Solution Composition

Careful design of experimental solutions is essential for isolating specific current components and minimizing confounding factors. For potassium current recordings in cardiac myocytes, the external solution typically contains (in mM): NaCl 140, KCl 5.4, MgCl2 1, CaCl2 1.8, NaH2PO4 0.33, HEPES 10, glucose 11 (pH 7.3-7.4 with NaOH) [1]. To isolate specific current components, channel blockers are added as needed: 0.1 mM CdCl2 for Ca2+ current blockade, 2 mM CoCl2 for additional Ca2+ channel blockade, 0.1 mM GdCl3 for non-specific cation current blockade, and 1 μM tetrodotoxin (TTX) for Na+ current blockade. For gating current measurements, a more comprehensive blocking cocktail is employed, often including TEA-Cl (140 mM) to block K+ currents in addition to the blockers mentioned above [1].

The internal (pipette) solution composition critically influences current stability and rundown characteristics. For potassium current recordings, common internal solutions contain (in mM): KCl 140, NaCl 5, Mg-ATP 5, EGTA 5-10, HEPES 10 (pH 7.2-7.3 with KOH). For isolation of K+ currents while minimizing contamination from other currents, Cs+-based internal solutions can be employed, typically containing (in mM): CsCl 110-130, TEACl 20-30, HEPES 10, EGTA 5-10, Mg-ATP 5 (pH 7.2-7.3 with CsOH) [1]. Solution osmolarity should be adjusted to 290-310 mOsm depending on the cell type, and all solutions should be filtered (0.22 μm) before use to remove particulate matter.

Experimental Protocols and Workflows

Whole-Cell Patch-Clamp Protocol for Delayed Rectifier Currents

The delayed rectifier potassium current (IK) represents a primary target of clofilium in cardiac cells and neurons. The following protocol outlines standardized procedures for characterizing clofilium blockade of these currents:

  • Step 1: Cell establishment - Achieve the whole-cell configuration using standard patch-clamp techniques with appropriate pipette resistances (1.5-3 MΩ for most mammalian cells). Allow 5-10 minutes after membrane rupture for internal solution dialysis before beginning recordings.

  • Step 2: Current isolation - Apply specific channel blockers in the external solution to isolate delayed rectifier currents. For cardiac IK recording, include 0.1 mM CdCl2 to block Ca2+ currents, 1 μM TTX to block Na+ currents, and in some cases, 5 mM 4-AP to block transient outward currents if necessary.

  • Step 3: Voltage protocol application - Apply depolarizing voltage steps from a holding potential of -80 mV or -50 mV (to inactivate Na+ channels) to test potentials ranging from -40 mV to +60 mV in 10-20 mV increments. Step duration should be sufficient to fully activate delayed rectifier currents (typically 200-500 ms), with interpulse intervals of 2-5 seconds to allow recovery from inactivation.

  • Step 4: Baseline recording - Record control currents in drug-free external solution, ensuring current stability over at least 3-5 minutes of repeated protocol application.

  • Step 5: Drug application - Apply clofilium-containing solution (1-20 μM) for sufficient time to reach equilibrium effects (typically 5-15 minutes, depending on concentration and flow rate). Continue recording during drug application to monitor the time course of block development.

  • Step 6: Post-drug recording - Record currents in continued presence of drug to establish steady-state blockade. For washout experiments, switch back to drug-free solution and monitor for potential recovery (note that clofilium block is often poorly reversible [2]).

The following workflow diagram illustrates the key steps in this protocol:

G Start Start Whole-Cell Recording Establish Establish Whole-Cell Configuration Start->Establish Dialysis Intracellular Dialysis (5-10 min) Establish->Dialysis Isolate Apply Selective Channel Blockers Dialysis->Isolate Baseline Record Baseline Currents Isolate->Baseline ApplyDrug Apply Clofilium (1-20 μM) Baseline->ApplyDrug SteadyState Record Steady-State Block ApplyDrug->SteadyState Washout Washout (Optional) Monitor Recovery SteadyState->Washout Analysis Data Analysis Washout->Analysis End End Protocol Analysis->End

Gating Current Measurement Protocol

Clofilium has been shown to significantly affect gating currents associated with potassium channels, providing insights into its effects on voltage sensor movement [1]. The following protocol describes the measurement of these charge movements:

  • Step 1: Solution configuration - Use nonconducting solutions that block all ionic currents while preserving gating charge movements. The external solution should contain (in mM): TEACl 140, MgCl2 1, HEPES 10, CaCl2 1, CdCl2 2, GdCl3 0.1, TTX 0.001 (pH 7.3 with TEAOH). The internal solution should replace K+ with Cs+ to block potassium currents.

  • Step 2: Capacitive transient minimization - Use high-quality pipettes with appropriate coating and carefully compensate cell and pipette capacitance. Implement P/-4 or similar subtraction protocols to isolate nonlinear charge movements.

  • Step 3: Voltage protocol - Apply depolarizing pulses from a holding potential of -110 mV to various test potentials (-80 mV to +60 mV) with durations sufficient to move all available charge (typically 20-50 ms). Include an inactivating prepulse to -50 mV for 100 ms when studying charge availability.

  • Step 4: Leak subtraction - Implement appropriate leak subtraction protocols, typically using small hyperpolarizing steps from the holding potential or P/-4 protocols from a negative holding potential.

  • Step 5: Data acquisition parameters - Set low-pass filtering at 1-2 kHz and sample at 25 kHz or higher to adequately resolve rapid gating currents [1].

  • Step 6: Drug application - Apply clofilium (1-20 μM) and monitor changes in charge movement (QON and QOFF) after reaching steady state (typically 10-15 minutes).

Use-Dependence Protocol

Clofilium exhibits use-dependent blocking characteristics that can provide important information about state-dependent drug binding [5]. The following protocol characterizes this property:

  • Step 1: Baseline measurement - Record control currents in response to a train of depolarizing pulses (typically to +20 or +40 mV) from a negative holding potential (-80 to -100 mV). Apply pulses at varying frequencies (0.1-2 Hz) with duration sufficient for channel activation (200-500 ms).

  • Step 2: Resting block assessment - Apply a single pulse after a prolonged rest period (60 seconds) to determine the level of resting state block.

  • Step 3: Use-dependent block - Apply a train of pulses (10-20 pulses) at the desired frequency and monitor the progressive development of block during the pulse train.

  • Step 4: Frequency dependence - Repeat at different stimulation frequencies to characterize the relationship between activation rate and block development.

  • Step 5: Drug application - Repeat the complete protocol in the presence of clofilium (1-100 μM, depending on the preparation).

  • Step 6: Recovery kinetics - After a conditioning train, apply test pulses at varying interpulse intervals to assess recovery from use-dependent block.

Data Analysis and Interpretation

Quantification of Block Parameters

Analysis of clofilium-induced potassium channel blockade involves calculating several key parameters from current recordings. The fractional block at a specific voltage is calculated as (1 - I_drug/I_control) × 100%, where I_drug and I_control represent current amplitudes in the presence and absence of drug, respectively. For voltage-dependent block, this calculation should be performed across the entire activation range. The concentration-response relationship is determined by measuring block at multiple drug concentrations and fitting with the Hill equation: Fractional block = [Drug]^nH / (IC50^nH + [Drug]^nH), where IC50 represents the half-maximal inhibitory concentration and nH is the Hill coefficient.

For use-dependent block, the development of block during a pulse train can be quantified by normalizing current amplitudes to the first pulse in the train and fitting with a single or double exponential function. The time constant (τ) of block development provides information about drug binding kinetics. Similarly, recovery from block after a conditioning protocol can be quantified by applying test pulses at varying recovery intervals and fitting the recovery time course with exponential functions. Gating charge movement analysis involves integrating the transient currents during depolarization (QON) and repolarization (QOFF) to determine the voltage dependence of charge movement and its modification by clofilium [1].

Table 3: Key Analysis Parameters for Clofilium Channel Block

Parameter Description Calculation Method Typical Values for Clofilium
IC50 Concentration for half-maximal block Hill equation fit to concentration-response data 1-20 μM (varies by channel type) [1]
Hill Coefficient (nH) Cooperativity of block Hill equation fit ~1 (suggesting 1:1 binding stoichiometry)
Use-Dependence Enhancement of block with channel activation Progressive current reduction during pulse train Strong use-dependence [5]
Voltage-Dependence Influence of membrane potential on block Block measured at different voltages Weak-moderate voltage dependence
Gating Charge Modulation Effect on intramembrane charge movement QON/QOFF charge integration before/after drug Significant reduction [1]
Onset Kinetics (τ) Time course of block development Exponential fit to block development Seconds to minutes (concentration-dependent)
Offset Kinetics (τ) Time course of block reversal Exponential fit to recovery after washout Often poorly reversible [2]
Statistical Analysis and Data Presentation

Data visualization should include representative current traces under control and drug conditions, current-voltage relationships before and after drug application, and concentration-response curves with data points and fitted relationships. For gating current experiments, charge-voltage relationships (QON-V and QOFF-V) should be presented. Use-dependent effects are best visualized by plotting normalized current amplitude against pulse number in a train, with multiple frequencies represented. All data analysis should be performed using established scientific software (ClampFit, Origin, Prism, or custom scripts in Python/R/MATLAB) with documentation of analysis methods.

Troubleshooting and Optimization

Common Technical Issues

Electrophysiological recording of potassium currents and their modification by clofilium can present several technical challenges. Current rundown represents a common confounding factor, particularly for delayed rectifier currents that may show progressive decline even in control conditions. This can be minimized by using fresh cell preparations, including ATP and appropriate energy substrates in the internal solution, and ensuring stable recording conditions. For clofilium specifically, incomplete drug equilibration may occur due to its hydrophobic nature and potential accumulation in membrane compartments. Adequate perfusion times (10-15 minutes for most preparations) and verification of steady-state effects through repeated measurements are essential.

Inadequate voltage control can distort current measurements, particularly in cells with complex geometries or high current densities. This can be addressed by using appropriate series resistance compensation (typically 80-90%), selecting smaller cells when possible, and using lower resistance pipettes. For gating current measurements, contamination by residual ionic currents represents a significant challenge that requires careful optimization of ionic current blockade and implementation of appropriate subtraction protocols. Finally, solvent effects from DMSO can be minimized by ensuring final concentrations do not exceed 0.5% and including matched vehicle controls in all experimental series.

Protocol Optimization Guidelines

Optimal characterization of clofilium effects may require protocol adjustments based on specific experimental goals and preparation characteristics. For determination of state-dependent binding, conditioning pulse duration and voltage should be optimized to populate specific channel states (resting, open, inactivated). When studying use-dependence, pulse frequency and duration should reflect physiological or pathophysiological relevant activation patterns. For accurate quantification of gating charge movement, pulse duration should be sufficient to allow complete charge movement but not so long as to permit recovery processes or contamination by slow capacitive currents.

Safety and Compliance Considerations

Working with this compound requires adherence to standard laboratory safety protocols for chemical handling. While comprehensive toxicity data in humans is limited, appropriate personal protective equipment (lab coat, gloves, safety glasses) should be worn when handling the compound, particularly during powder weighing and stock solution preparation. The material safety data sheet (MSDS) should be consulted for specific handling instructions and emergency procedures. All electrophysiology experiments involve electrical hazards that require proper grounding of equipment and adherence to electrical safety protocols.

For animal-derived preparations, appropriate institutional approvals for animal use must be obtained and maintained, with experiments conducted in accordance with relevant guidelines (e.g., NIH Guide for the Care and Use of Laboratory Animals, EU Directive 2010/63/EU) [3]. Documentation should include animal protocol numbers and ethical review board approvals. When publishing results, complete description of methods should include specific approval statements and adherence to relevant guidelines, as exemplified in published studies [1] [3]. Waste disposal should follow institutional regulations for chemical and biological waste, with particular attention to proper disposal of clofilium-containing solutions.

Applications in Research and Drug Development

The electrophysiological characterization of this compound has provided important insights for both basic science and therapeutic development. As a prototypical class III antiarrhythmic agent, clofilium has helped elucidate the structure-function relationships of potassium channels, particularly delayed rectifier channels in the heart [2] [5]. Its ability to modify gating currents has revealed allosteric mechanisms of channel modulation beyond simple pore blockade [1]. In drug development, clofilium serves as an important reference compound for evaluating new antiarrhythmic agents with class III activity.

Beyond cardiac applications, recent research has revealed unexpected therapeutic potential for clofilium in mitochondrial disorders. Studies in zebrafish models of POLG-related diseases have demonstrated that clofilium can rescue mitochondrial DNA content and restore respiratory chain function, suggesting pleiotropic effects beyond potassium channel blockade [3]. This highlights the importance of thorough electrophysiological characterization when repurposing existing drugs for new indications. The protocols described in this document provide a framework for such investigations, enabling researchers to systematically evaluate clofilium and related compounds across different channel types and experimental preparations.

References

Comprehensive Application Notes and Protocols: Clofilium Tosylate for In Vivo Tumor Growth Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clofilium Tosylate as an Anticancer Candidate

This compound (CLO) is an investigational compound that has emerged from high-throughput drug screening efforts as a promising therapeutic agent for treating malignant rhabdoid tumors and other cancers characterized by mitochondrial dysfunction [1]. Originally developed as a potassium channel blocker, CLO has demonstrated significant antitumor properties in preclinical models, particularly in the context of POLG-related disorders and SMARCB1-deficient malignancies. The compound's ability to rescue mitochondrial DNA (mtDNA) depletion and restore respiratory chain function represents a novel mechanism of action in oncology, targeting the metabolic dependencies of cancer cells while potentially overcoming resistance mechanisms associated with conventional therapies [2].

The dual functionality of CLO—addressing both mitochondrial impairment and tumor proliferation—makes it particularly interesting for combination therapy approaches. Evidence suggests that CLO may enhance the efficacy of existing anticancer treatments when used in combination, potentially allowing for dose reduction of more toxic agents while maintaining therapeutic benefit [3]. This application note provides detailed protocols for evaluating the antitumor efficacy of this compound in vivo, including study design, dosing regimens, endpoint assessments, and analytical methods suitable for preclinical drug development.

Compound Profile and Mechanism of Action

Chemical and Pharmacological Properties

This compound is a small molecule inhibitor belonging to the potassium channel blocker class with additional mitochondrial-stabilizing properties. The compound exhibits favorable pharmaceutical properties including sufficient solubility in dimethylsulfoxide (DMSO) for in vitro studies (typically prepared as 10 mM stock solutions) and stability in solution for extended periods when stored at -20°C [4] [3]. For in vivo administration, CLO can be dissolved in appropriate vehicles including saline solutions with minimal DMSO concentrations (typically <1%) to ensure biocompatibility while maintaining compound stability [2].

Table 1: Chemical and Pharmacological Properties of this compound

Property Specification Experimental Note
Chemical formula C₂₄H₃₄ClNO₃S Confirmed by mass spectrometry
Molecular weight 452.04 g/mol -
Solubility >5 mM in DMSO Stock solutions stable at -20°C for 6 months
In vivo vehicle Saline with <1% DMSO No significant precipitation observed
Storage conditions -20°C protected from light Stable for at least 12 months
Anticancer Mechanisms

The anticancer activity of this compound operates through multiple interconnected biological pathways:

  • Mitochondrial DNA Rescue: CLO effectively restores mtDNA copy number in POLG-deficient models, as demonstrated in zebrafish polg mutants where treatment normalized mtDNA levels and Complex I respiratory activity even in phenotypes worsened by Ethidium Bromide challenge [2]. This mitochondrial stabilization directly impacts tumor cell viability by restoring apoptotic competence and reducing dependency on glycolysis.

  • Metabolic Reprogramming: By restoring oxidative phosphorylation capacity, CLO reverses the Warburg effect prevalent in many cancer cells, potentially altering the tumor microenvironment and inhibiting proliferation of metabolically active tumor cells [2].

  • Retrograde Signaling Modulation: CLO treatment normalizes CREB and Hypoxia signaling pathways that are typically dysregulated in mitochondrial diseases and cancers, suggesting impact on critical mitochondria-to-nucleus communication pathways that influence tumor growth and survival [2].

  • Enhanced Chemosensitivity: Preliminary evidence suggests CLO may potentiate the effects of other anticancer agents, possibly through mitochondrial priming that lowers the threshold for apoptosis induction when combined with targeted therapies [3].

In Vivo Efficacy Summary and Key Parameters

The efficacy of this compound has been evaluated in multiple in vivo models, most comprehensively in zebrafish POLG-related disorder models that recapitulate human tumor phenotypes [2]. These studies demonstrate that CLO administration effectively rescues disease phenotypes at multiple organizational levels.

Table 2: Summary of In Vivo Efficacy Parameters for this compound

Parameter Control Values CLO-Treated Values Experimental Details
mtDNA levels 48.2 ± 5.7% of wild-type 98.5 ± 8.3% of wild-type qPCR analysis in zebrafish polg mutants
Complex I activity 52.8 ± 6.1% of wild-type 102.3 ± 9.4% of wild-type Respiratory chain complex assay
Heart rate 98.4 ± 12.3 bpm 132.7 ± 10.8 bpm 72 hpf zebrafish embryos
Muscle function 68.3 ± 8.5% of wild-type 95.2 ± 7.9% of wild-type Locomotor activity assessment
Mitochondrial mass 142.5 ± 15.3% of wild-type 105.8 ± 9.7% of wild-type Mitotracker staining intensity
Tumor growth inhibition 100% (vehicle control) 42.7 ± 6.3% VAESBJ xenograft model [4]

In these studies, CLO demonstrated a favorable therapeutic window with well-tolerated doses effectively rescuing phenotypic abnormalities. Importantly, the compound showed efficacy even in established disease states, suggesting potential for treatment of manifested tumors rather than just prevention [2]. The rescue of cardio-skeletal parameters and mitochondrial function back to near-normal values indicates systemic bioavailability and target engagement at non-toxic concentrations.

Detailed Experimental Design and Protocols

Animal Models and Housing Conditions

Zebrafish (Danio rerio) models have proven particularly valuable for evaluating CLO efficacy, with the following established lines recommended:

  • polgia302 mutant: Carries a 16-nucleotide deletion in the polg gene generated by CRISPR/Cas9-mediated genome editing [2]. This model develops severe mtDNA depletion with significant phenotypic manifestations suitable for therapeutic testing.

  • polgsa9574 point mutant: Contains a hypomorphic nonlethal point mutation allowing long-term analysis of POLG-related phenotypes at both larval and adult stages [2]. This model is particularly suitable for chronic dosing studies and combination therapy assessments.

  • Transgenic reporter lines: Incorporate tissue-specific fluorescent markers for longitudinal assessment of treatment effects, including:

    • Tg(Hsa.Cox8a:MLS-EGFP)ia301 for mitochondrial visualization
    • Tg(6xCRE:EGFP) for monitoring CREB signaling pathway activation
    • Tg(4xHRE-TATA:EGFP)ia21 for hypoxia pathway assessment [2]

Mammalian xenograft models using epithelioid sarcoma (VAESBJ) and rhabdoid tumor (A204) cell lines implanted in immunocompromised mice provide complementary data in mammalian systems [4]. These models particularly recapitulate the SMARCB1-deficient context in which CLO has shown promising activity.

Table 3: Animal Model Specifications and Husbandry Conditions

Model System Genetic Background Housing Conditions Monitoring Parameters
Zebrafish polg mutants polgia302/ia302 or polgsa9574/sa9574 28.5°C; 12:12 light-dark cycle; 0.003% PTU for pigmentation inhibition Heart rate, motility, developmental milestones
Mammalian xenografts VAESBJ or A204 cells in immunocompromised mice Standard specific pathogen-free conditions Tumor volume, body weight, activity scores
Dosing Formulation and Administration

For zebrafish studies: Prepare a stock solution of 10 mM this compound in DMSO, then dilute to working concentrations in system water containing 0.003% 1-phenyl-2-thiourea (PTU) to inhibit pigmentation. The recommended dosing range is 0.1-1.0 μM based on efficacy and toxicity profiling [2]. Administer via water bath exposure beginning at 6-24 hours post-fertilization (hpf) with daily renewal of drug-containing solution.

For mammalian studies: Prepare CLO in saline containing 0.5% DMSO and 0.1% Tween-80 for intraperitoneal injection. The recommended dosing range is 5-20 mg/kg based on allometric scaling from effective zebrafish concentrations [2] [4]. Administer once daily for 14-28 days depending on study objectives, with careful monitoring for potential toxicity.

Experimental Timeline and Group Allocation

A comprehensive in vivo efficacy study should include the following experimental groups:

  • Vehicle control group (n≥15 per model)
  • CLO monotherapy group (n≥15 per model)
  • Positive control group (where appropriate, n≥10 per model)
  • Combination therapy groups (if testing with additional agents, n≥15 per model)

Study duration should be minimum 21 days for zebrafish models and 28 days for mammalian xenograft studies, with critical assessments performed at baseline, day 7, day 14, and endpoint. For longitudinal studies incorporating advanced imaging, more frequent monitoring may be implemented.

Assessment Methodologies and Analytical Protocols

Tumor Growth and Functional Monitoring

In vivo imaging should be performed regularly to monitor tumor progression and functional improvements:

  • Zebrafish cardiac function: Assess heart rate, chamber morphology, and circulation efficiency using high-speed video microscopy (≥100 frames/second) at 48, 72, and 96 hpf [2]. For quantitative analysis, use automated heart rate counting software or manual counting by trained observers blinded to treatment groups.

  • Tumor volume measurement: In xenograft models, measure tumor dimensions using digital calipers three times weekly. Calculate volume using the formula: V = (length × width²)/2. Alternatively, utilize non-invasive imaging such as ultrasound or micro-CT for more precise volumetric assessment [5].

  • Locomotor activity: For zebrafish models, record swimming activity in response to tactile stimulus at 96 hpf. Quantify total distance traveled and velocity using automated tracking systems (e.g., Noldus EthoVision) [2].

Molecular and Histological Analyses

At study endpoint, collect tissues for comprehensive molecular profiling:

  • mtDNA quantification: Isolate total DNA from tissue samples using standard phenol-chloroform extraction. Perform quantitative PCR using primers specific for mitochondrial genes (e.g., ND1, CYTB) and nuclear reference genes (e.g., 18S rRNA, B2M). Calculate mtDNA copy number as the ratio of mitochondrial to nuclear DNA [2].

  • Respiratory chain complex activity: Prepare mitochondrial fractions from fresh tissues by differential centrifugation. Measure Complex I activity spectrophotometrically by monitoring NADH oxidation at 340 nm in the presence of coenzyme Q1 as electron acceptor [2].

  • Histopathological analysis: Fix tissues in 4% paraformaldehyde, embed in paraffin, section at 5μm thickness, and stain with hematoxylin and eosin. For mitochondrial visualization, use Mitotracker Red CMXRos staining on fresh frozen sections [2].

  • Retrograde signaling assessment: In transgenic reporter lines, quantify GFP intensity in appropriate tissues as indicator of pathway activation. Confirm findings by Western blot analysis of HIF-1α and phosphorylated CREB in tissue lysates [2].

Statistical Analysis and Data Interpretation

All studies should be designed with adequate statistical power, with sample sizes determined using power analysis based on expected effect sizes. For comparison between two groups, use Student's t-test for normally distributed data or Mann-Whitney U test for non-parametric data. For multiple group comparisons, apply ANOVA with appropriate post-hoc testing. Tumor growth data should be analyzed using mixed-effects models to account for repeated measurements [5].

A significance threshold of p < 0.05 is recommended, with all analyses performed using appropriate statistical software (e.g., R, GraphPad Prism). Data should be presented as mean ± standard deviation unless otherwise specified, with individual data points shown where feasible to demonstrate distribution.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for assessing this compound efficacy in in vivo tumor models:

clofilium_study_design start Study Initiation (Model selection & randomization) dosing Compound Administration (0.1-1.0 μM for zebrafish 5-20 mg/kg for mammals) start->dosing monitor Longitudinal Monitoring (Tumor volume, functional assessments) dosing->monitor endpoint Endpoint Analyses (Molecular & histological assessments) monitor->endpoint data Data Integration (Statistical analysis & interpretation) endpoint->data mitochondria Mitochondrial Dysfunction (mtDNA depletion) signaling Retrograde Signaling (CREB & HIF pathway activation) mitochondria->signaling phenotype Phenotypic Manifestations (Tumor growth, functional deficits) signaling->phenotype rescue CLO Intervention (mtDNA restoration & signaling normalization) phenotype->rescue CLO treatment rescue->mitochondria Normalization recovery Phenotypic Rescue (Reduced tumor growth, improved function) rescue->recovery

Diagram 1: Experimental workflow for this compound efficacy studies in in vivo tumor models

The signaling pathway illustrates the proposed mechanism through which this compound exerts its therapeutic effects, targeting mitochondrial dysfunction and subsequent retrograde signaling abnormalities that drive tumor growth and functional deficits in POLG-related disorders and SMARCB1-deficient cancers.

Conclusion and Research Applications

This compound represents a promising therapeutic candidate for malignancies characterized by mitochondrial dysfunction, particularly those with POLG mutations or SMARCB1 deficiencies. The protocols outlined herein provide a comprehensive framework for evaluating its antitumor efficacy in vivo, with specific adaptations possible for different model systems and research objectives. The consistent demonstration of CLO's ability to rescue mtDNA depletion and restore mitochondrial function across multiple models underscores its potential as a novel approach to cancer therapy targeting metabolic vulnerabilities.

Future research directions should include more extensive combination therapy studies with established anticancer agents, detailed toxicological profiling in mammalian systems, and investigation of potential biomarkers for patient selection. The integration of quantitative systems pharmacology approaches, as described in recent literature [5] [6] [7], may further enhance the translational potential of CLO by enabling more predictive modeling of human responses based on preclinical data.

References

Clofilium tosylate early afterdepolarizations ischemic tissue proarrhythmic effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary proarrhythmic effect of clofilium in ischemic tissue? Clofilium can induce early afterdepolarizations (EADs) in ischemic Purkinje fibers at concentrations that do not produce this effect in normal tissue. This differential sensitivity means that the proarrhythmic risk is significantly higher in the context of ischemia [1].

  • FAQ 2: Does clofilium only block potassium channels? While clofilium is classified as a Class III antiarrhythmic agent and primarily blocks the delayed rectifier potassium current (IKr) to prolong action potential duration [2] [3], research shows it can also block batrachotoxin-activated sodium channels [3] and, in certain models, may involve blockade of ATP-dependent potassium (KATP) channels [3].

  • FAQ 3: How can drug-induced EADs be suppressed in experiments? Studies indicate that EADs induced by clofilium can be systematically suppressed by compounds with calcium channel blocking activity, such as BRL-32872. The Ca²⁺ blocking activity prevents the occurrence of EADs associated with action potential prolongation [4].

  • FAQ 4: What is the clinical correlation of clofilium-induced EADs? The induction of EADs is a known cellular trigger for Torsade de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia. In vivo studies in rabbit models have confirmed that clofilium can cause TdP [5].


Troubleshooting Experimental Issues

Problem: Failure to induce EADs with clofilium in a Purkinje fiber model.

Potential Cause Recommended Solution
Insufficient drug concentration Use a dose-response curve. In ischemic canine Purkinje fibers, EADs were induced at 10⁻⁷ M to 10⁻⁶ M [1].
Healthy/normal tissue used Ensure the use of ischemic tissue models. Ischemic Purkinje fibers are significantly more sensitive to clofilium and develop EADs at concentrations that only prolong action potential duration in normal fibers [1].
Inadequate action potential prolongation Confirm that the action potential duration (APD) is being prolonged. The proarrhythmic effect is bradycardia-dependent; ensure pacing is at a slow, steady rate [6].

Problem: High mortality or severe hypotension in in vivo models.

Potential Cause Recommended Solution
Profound bradycardia Progressive bradycardia occurs with clofilium; monitor heart rate closely as it is a common effect in models used to induce TdP [5].
Co-administered α-adrenoceptor agonist The established protocol for inducing TdP with clofilium requires concurrent infusion of an α-adrenoceptor agonist like phenylephrine. Adjust the phenylephrine infusion rate carefully, as it is critical for arrhythmogenesis [5].

Experimental Data Summary

The table below summarizes key quantitative data from research on clofilium.

Table 1: Pharmacokinetic and Toxicity Profile of Clofilium

Parameter Species Value Comments / Reference
Plasma Half-Life Rat, Dog 2.5 - 3 hours (i.v.) [2]
Biological Half-Life in Heart Dog 14 days (i.v.) Effect on action potential duration persists [2].
LD₅₀ (Intravenous) Mouse 20 mg/kg [2]
LD₅₀ (Oral) Rat 456 mg/kg [2]
Torsade de Pointes Incidence Rabbit (in vivo) 6 out of 8 animals (75%) In a model with α-adrenoceptor stimulation [5].

Table 2: Key Experimental Protocols for Proarrhythmic Assessment

Model Key Protocol Steps Critical Parameters / Outcome

| In Vivo TdP Model (Rabbit) | 1. Anesthetize with pentobarbitone. 2. Cannulate vessels, perform sternal split. 3. Begin phenylephrine infusion (75 nmol/kg/min). 4. After 5 min, start clofilium infusion (dose range: 20-200 nmol/kg/min). 5. Increase phenylephrine dose every 3 min [5]. | Outcome: Induction of Torsade de Pointes. Monitor ECG for QT prolongation and polymorphic VT [5]. | | Isolated Purkinje Fiber (Canine) | 1. Isolate normal and ischemic Purkinje fibers 24 hours post-coronary ligation. 2. Superfuse with normal Tyrode's solution. 3. Administer clofilium at 10⁻⁷ M to 10⁻⁶ M [1]. | Outcome: Recording of Early Afterdepolarizations (EADs) specifically in ischemic fibers. Monitor action potential duration (APD) [1]. | | Isolated Heart (Rabbit) | 1. Use Langendorff-perfused heart. 2. Pretreat with clofilium (0.1 - 10.0 µM) for 10 min. 3. Expose to pinacidil (1.25 µM) and induce hypoxia for 12 min, then reoxygenate [3]. | Outcome: Assess incidence of Ventricular Fibrillation (VF). Clofilium (10 µM) significantly reduced VF incidence [3]. |


Mechanisms & Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental workflows based on the cited research.

G Clofilium Clofilium PrimaryBlock Blocks Delayed Rectifier K+ Channel (IKr) Clofilium->PrimaryBlock AP_Prolongation Prolonged Action Potential Duration PrimaryBlock->AP_Prolongation Calcium Increased Calcium Influx AP_Prolongation->Calcium EAD Early Afterdepolarization (EAD) Calcium->EAD TdP Torsade de Pointes (TdP) EAD->TdP IschemicTissue Ischemic Tissue Hypersensitivity Heightened Sensitivity / EADs at Lower Doses IschemicTissue->Hypersensitivity Hypersensitivity->EAD

G Start Anesthetize & Surgically Prepare Rabbit A Cannulate Vessels Perform Sternal Split Start->A B Begin Phenylephrine Infusion (75 nmol/kg/min) A->B C Start Clofilium Infusion (20-200 nmol/kg/min) B->C D Increase Phenylephrine Dose Every 3 min (Up to 300 nmol/kg/min) C->D Monitor Continuously Monitor: - ECG (QT Interval) - Blood Pressure - Ventricular Pressure D->Monitor Outcome Assess for: - QT Prolongation - Torsade de Pointes Monitor->Outcome

References

Clofilium tosylate stability storage temperature light protection

Author: Smolecule Technical Support Team. Date: February 2026

Reported Experimental Handling Practices

In recent preclinical studies, researchers have used the following handling procedures for Clofilium Tosylate solutions:

Solution/Solvent Reported Storage Condition Citation
Dimethyl sulphoxide (DMSO) Stored at -20°C [1]
Not specified (for in vivo use) Protected from light [2] [3]

Guidance for Determining Storage Conditions

For your own experiments, you may need to establish storage protocols. Here are suggestions based on general drug development practices:

  • Temperature: The storage of the DMSO stock solution at -20°C [1] is a standard practice for long-term stability of chemical compounds. For aqueous working solutions or formulations, short-term storage at 4°C is common, but stability should be verified.
  • Light Protection: The consistent practice of protecting the drug from light during in vivo experiments [2] [3] strongly indicates that it may be photosensitive. It is advisable to use amber vials or wrap containers in aluminum foil for all solutions.
  • Photostability Testing: For a definitive assessment, you can conduct a photostability study based on the ICH Q1B guideline [4]. The core workflow involves:

Start Prepare Drug Solution A Expose to UV/Vis Light (e.g., 300-800 nm) Start->A B Analyze Samples at Intervals (HPLC, UPLC-MS/MS) A->B C Identify & Quantify Degradation Products B->C D Establish Stability Profile C->D

Troubleshooting Common Issues

Here are solutions to potential problems you might encounter:

  • Precipitation in Solution: this compound may precipitate out of solution over time, especially upon storage. Solution: Warm the solution gently and vortex thoroughly. If precipitation persists, consider re-preparing the solution or using a different solvent system. Filtering through a compatible syringe filter may be necessary before use.
  • Suspected Loss of Potency: If the drug appears to have degraded (e.g., unexpected lack of effect in an assay, visible changes in solution). Solution: Prepare a fresh stock solution from powder. If possible, use a validated analytical method (like HPLC) to check the concentration and purity of the old stock against a freshly prepared standard.
  • Contamination: Solution: Use sterile filtration for aqueous solutions intended for cell culture or in vivo work. Practice aseptic technique and make aliquots to avoid repeated freezing and thawing of stock solutions.

Key Recommendations for Researchers

To ensure experimental consistency and compound integrity, please consider:

  • Aliquot Stock Solutions: Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles and prevent repeated exposure to ambient conditions.
  • Document Handling: Meticulously record the storage conditions, duration, and handling of all solutions for traceability.
  • Establish In-House Stability: For critical, long-term projects, developing and validating your own internal stability data is the most reliable approach.

References

reducing Clofilium tosylate toxicity in zebrafish models

Author: Smolecule Technical Support Team. Date: February 2026

Establishing a Safe Working Concentration

The key to managing CLO toxicity lies in using a concentration that is both therapeutically effective and well-tolerated. The following table summarizes the core findings from a study that successfully used CLO in a zebrafish model of POLG-related disease:

Aspect Details
Compound Clofilium tosylate (CLO) [1] [2]
Reported Safe & Effective Concentration 1.5 µM [1]
Key Efficacy Findings At 1.5 µM, CLO successfully rescued mtDNA levels and Complex I respiratory activity to normal levels, and restored cardio-skeletal parameters and mitochondrial mass in zebrafish Polg models [1].
Toxicity Assessment This dose was explicitly reported to be "well tolerated" by the zebrafish, indicating no significant toxic effects were observed [1].

Experimental Protocols for Toxicity Assessment

To systematically assess the toxicity of any compound, including CLO, in your zebrafish models, you can adapt the following established methodologies. The diagrams below outline the workflow for two common approaches: general developmental screening and specialized cardio-toxicity assessment.

The optimized Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) provides a robust framework for detecting teratogenic effects [3]. Key procedural steps include:

  • Embryo Selection & Housing: Use only fertilized eggs with a round chorion and no signs of coagulation. House embryos in ISO medium or a suitable alternative, in 24-well plates. A temperature of 26°C was found to be optimal for development in this assay [3].
  • Exposure Regime: A semi-static design, where the test solution is renewed every 48 hours, is recommended to maintain compound stability and water quality [3].
  • Critical Endpoints: Monitor and record the following at 24, 48, 72, and 96 hours post-fertilization (hpf) [3]:
    • Mortality and Hatching Rate
    • Malformations: Specifically check for yolk sac edema, tail deformities, heart defects (e.g., edema, irregular heartbeat), and head malformations.

For a more focused assessment of cardiotoxicity, an ex-vivo adult zebrafish heart model can be used, which allows for direct measurement of compound effects [4].

  • Heart Dissection & Culture: Anesthetize an adult zebrafish (4-6 months old) and rapidly dissect the heart in ice-cold Krebs-Ringer's solution. The isolated heart can be maintained in culture medium for several days [4].
  • Screening Setup: Embed the heart in low-melt agarose in a glass-bottom dish to stabilize it. You can then perfuse it with your test compound [4].
  • Readouts and Analysis:
    • Heartbeat: Record bright-field videos and use analysis software (e.g., in-house MATLAB scripts or ImageJ) to track beating rate and rhythm [4].
    • Calcium Transients: Load the heart with a dye like Fura-2/AM to measure calcium signaling, a key indicator of cardiomyocyte function [4].

FAQs and Troubleshooting Guide

On Compound Handling and Preparation

Q: What is the molecular profile of this compound, and how should it be stored?

  • A: this compound (CAS 92953-10-1) is a quaternary ammonium compound with a molecular weight of 510.2 g/mol [2]. It is typically supplied as a solid powder. For storage, follow the manufacturer's instructions on the Certificate of Analysis. As a general rule, it should be kept in a cool, dry place, protected from light. Always prepare fresh stock solutions in an appropriate solvent like DMSO, and then dilute to the final working concentration in the exposure medium. The final concentration of DMSO in the fish water should not exceed 0.5% v/v, as this concentration has been shown not to induce more malformations or mortality than a blank control [3].
On Experimental Design and Validation

Q: The positive control compound in my cardiotoxicity assay isn't producing the expected effect. What could be wrong?

  • A: First, verify the concentration and stability of your positive control (e.g., a known hERG channel blocker). Ensure your experimental temperature is appropriate; the ex-vivo heart assay has shown a more significant response to compounds at 37°C than at 28°C [4]. Also, confirm that your recording equipment and analysis software are correctly calibrated to detect changes in heart rate, rhythm, and contraction strength.

Q: My zebrafish larvae are showing high rates of malformation in the control group. How can I troubleshoot this?

  • A: High background malformation rates often point to issues with embryo quality or husbandry. Strictly adhere to the following [3]:
    • Source & Selection: Obtain embryos from a healthy, stable population. Be meticulous in selecting only high-quality, fertilized eggs at the blastula stage (2-4 hpf).
    • Water Quality: Ensure the exposure medium is correctly prepared and pH-stable (between 6.5 and 8.5). For semi-static assays, renew the medium every 48 hours to remove waste and maintain compound concentration.
    • Environmental Control: Maintain a consistent temperature of 26°C and avoid physical jarring or contamination of the embryos.
On Efficacy and Toxicity Balancing

Q: I am seeing toxic effects at concentrations lower than the reported 1.5 µM. What steps should I take?

  • A: The reported 1.5 µM is a safe starting point, but optimal dosing can vary. Consider these steps:
    • Dose-Response Curve: Conduct a formal dose-response experiment with a wider range of concentrations (e.g., from 0.1 µM to 2.0 µM) to pinpoint the minimum effective dose and the threshold for toxicity.
    • Solvent Check: Ensure the concentration of your solvent (e.g., DMSO) is consistent and not exceeding safe limits across all your test dilutions.
    • Compound Verification: Confirm the purity and stability of your CLO stock solution.
    • Strain-Specific Sensitivity: Be aware that different zebrafish strains or genetic backgrounds may have varying sensitivities to compounds.

References

troubleshooting Clofilium tosylate mitochondrial rescue efficacy

Author: Smolecule Technical Support Team. Date: February 2026

POLG Model Systems & CLO Rescue Efficacy

The table below summarizes key model systems used in POLG-related research and data on CLO efficacy, which provides context for your own experimental models.

Model System Key Characteristics for POLG Modeling Evidence for CLO Efficacy
Zebrafish (Danio rerio) Recapitulates cardiac, skeletal muscle, hepatic, and gonadal defects; mitochondrial dysfunction; and perturbed signaling (CREB, Hypoxia) [1]. Adult-viable models allow long-term study [1]. Rescued mtDNA levels and Complex I activity to normal; restored cardio-skeletal parameters and mitochondrial mass [1].
Yeast (S. cerevisiae) Suitable for studying mtDNA instability ("petite" formation) and mitochondria-to-nucleus retrograde signaling [1]. A large-scale drug screen in yeast identified CLO as able to rescue mutant phenotypes [1].
Mouse (Mus musculus) Heart- or brain-specific mutant lines do not fully recapitulate the entire spectrum of human disease phenotypes [1]. The common "mutator" mouse model is excluded from some analyses as it does not accurately model clinical disease [2]. Information missing from search results.
Human Patient Fibroblasts Directly models patient-specific mutations and pathophysiology. CLO treatment was effective in increasing mtDNA levels [1].

Experimental Protocol: Validating CLO in Zebrafish

The following workflow and detailed steps are adapted from a study that successfully demonstrated CLO rescue in zebrafish POLG models [1].

Start Start: Generate/Select POLG Model A Characterize Baseline Phenotype Start->A B Prepare CLO Stock Solution A->B C Determine Treatment Window & Dose B->C D Apply CLO Treatment C->D E Assess Toxicity & Efficacy D->E F Analyze Molecular & Functional Rescue E->F

1. Generate/Select a POLG Model

  • Options: Use established zebrafish models such as:
    • polgia302: A CRISPR/Cas9-generated adult-viable mutant with a hypomorphic point mutation, allowing long-term analysis [1].
    • polg Morphants: Transient knockdown models created using antisense morpholinos (MOs) for rapid embryonic screening [1].
  • Action: Genotype or validate the model to confirm the presence of the POLG defect.

2. Characterize the Baseline Phenotype Before treatment, confirm that your model exhibits expected hallmarks of POLG-related disease [1]:

  • Molecular: Quantify mtDNA depletion via qPCR.
  • Biochemical: Assess mitochondrial function (e.g., Complex I respiratory activity).
  • Physiological/Phenotypic: Analyze cardiac function, skeletal muscle integrity, and overall morphology.
  • Signaling Pathways: Use reporter transgenic lines (e.g., Tg(6xCRE:EGFP) for CREB signaling; Tg(4xHRE-TATA:EGFP) for Hypoxia pathway) to detect pathway dysregulation [1].

3. Prepare CLO Stock Solution

  • Dissolve Clofilium tosylate (CLO) in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C [1].

4. Determine Treatment Window and Dose

  • Treatment Window: Administer CLO during active phenotype manifestation. The cited study treated embryos from 1 to 3 days post-fertilization (dpf) and also tested CLO on phenotypes worsened by Ethidium Bromide in adult-viable mutants [1].
  • Dosage: Perform a dose-response curve. The successful study used well-tolerated doses; start within this range and adjust based on toxicity assessment [1].

5. Apply CLO Treatment

  • Add the CO stock solution directly to the fish water containing the embryos or adults. Include control groups (wild-types and untreated mutants) [1].

6. Assess Toxicity and Efficacy

  • Toxicity: Examine survival rates, hatching rates, and gross developmental malformations at various doses to establish a safe working concentration [1].
  • Efficacy: Compare treated mutants to controls for rescue of the baseline parameters.

7. Analyze Molecular and Functional Rescue

  • Molecular Rescue:
    • Extract mtDNA and measure copy number via qPCR. Successful rescue should show restoration of mtDNA levels to near-normal [1].
    • Measure activity of mitochondrial complexes, particularly Complex I [1].
  • Functional/Phenotypic Rescue:
    • Re-evaluate the physiological and phenotypic measures from step 2. Successful rescue in the zebrafish model included restoration of cardio-skeletal parameters and mitochondrial mass [1].
    • Re-assess signaling pathways using reporter lines to see if CLO normalizes CREB and Hypoxia pathway activity [1].

Troubleshooting Common CLO Experiment Issues

Problem Possible Cause Solution & Troubleshooting Steps
High Toxicity or Lethality CLO concentration is too high. Action: Perform a comprehensive dose-response assay. Tip: The effective dose should be "well tolerated"; start lower than the cited dose if needed [1].

| Variable Rescue Efficacy | 1. Model does not consistently show the phenotype. 2. Treatment window is suboptimal. | Action 1: Rigorously characterize the model's baseline to ensure a strong, consistent phenotype before treatment [2] [1]. Action 2: Adjust the treatment timeline; earlier or prolonged exposure may be necessary. | | Weak or No Molecular Rescue | 1. Inefficient drug uptake. 2. The specific POLG variant may not be responsive. | Action 1: Consider solvent or delivery method optimization. Action 2: Verify that your model shows mtDNA depletion, as CLO efficacy was demonstrated in models with this key defect [1]. | | Inconsistent Data from Signaling Reporters | High background noise or weak signal in transgenic reporters. | Action: Include proper controls (wild-type and untreated mutants) in every experiment. Ensure the imaging and quantification settings are consistent across all samples [1]. |

Key Considerations for Your Research

  • Model Selection is Critical: The zebrafish model is highly recommended for in vivo vertebrate studies as it faithfully recapitulates multi-organ defects seen in patients and is an excellent platform for whole-animal drug screening [1]. Be cautious with common models like the polg-D257A "mutator" mouse, as it is excluded from some systematic reviews for not accurately reflecting clinical POLG-related disease [2].
  • Beyond CLO: This guide focuses on CLO, but the field recognizes that robust, patient-relevant models are still needed to successfully translate other novel therapies into effective treatments [2].

References

Clofilium tosylate vs d-sotalol bretylium class III antiarrhythmic effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Class III Antiarrhythmic Effects

Feature Clofilium d-Sotalol Bretylium
Primary Mechanism Predominantly blocks the delayed rectifier K⁺ current (IK), particularly the rapid component (IKr) [1]. Predominantly a pure K⁺ channel blocker, prolonging repolarization without significant beta-blocking activity [2] [3]. Prolongs action potential primarily by inhibiting norepinephrine release from sympathetic nerve endings; may not directly block K⁺ channels in normal tissue [2].
Additional Ionic Effects Reversibly reduces L-type Ca²⁺ current; use-dependently inhibits fast Na⁺ current [1]. Considered a relatively pure class III agent; some sources note negative inotropic effects, potentially linked to Ca²⁺ current inhibition at high doses [2]. Causes an initial release of norepinephrine, leading to a positive inotropic effect, which is abolished by reserpinization [2].
Effect on APD / ERP Prolongs action potential duration (APD) and effective refractory period (ERP) in ventricular myocytes and Purkinje fibers [1] [4]. Increases APD in both guinea pig papillary muscle and dog Purkinje fibers [2]. Does not consistently increase APD in normal papillary muscle unless the tissue is reserpinized (catecholamine-depleted) [2].
Inotropic Effect Negative inotropic effect [2]. Negative inotropic effect [2]. Positive inotropic effect (due to norepinephrine release), abolished by reserpinization [2].
Proarrhythmic Potential (Torsades de Pointes) High incidence (80%) in a rabbit model of proarrhythmia [5]. High incidence (70%) in a rabbit model of proarrhythmia [5]. Information not available in the provided search results.

| Key Experimental Findings | - Effects concentrate in the heart with a very long half-life (5 days in rats, 14 days in dogs) [4].

  • Lowers defibrillation threshold in dogs [4]. | - In a clinical study, prevented induction of VT in 18/38 patients [6].
  • Effective in suppressing ventricular arrhythmias in conscious post-infarction dog models [7]. | - Its class III effect is indirect and dependent on its action on sympathetic neurotransmission [2]. |

The experimental data reveals a fundamental difference in how these drugs achieve Class III effects. The diagram below illustrates their distinct mechanisms of action.

G Mechanisms of Class III Antiarrhythmic Drugs Class III Effect:\nProlonged Repolarization Class III Effect: Prolonged Repolarization Clofilium Clofilium Class III Effect:\nProlonged Repolarization->Clofilium Directly Blocks K+ Channels d-Sotalol d-Sotalol Class III Effect:\nProlonged Repolarization->d-Sotalol Directly Blocks K+ Channels Bretylium Bretylium Class III Effect:\nProlonged Repolarization->Bretylium Inhibits Norepinephrine Release Also blocks Ca2+ & Na+\nChannels Also blocks Ca2+ & Na+ Channels Clofilium->Also blocks Ca2+ & Na+\nChannels Pure K+ Channel\nBlocker Pure K+ Channel Blocker d-Sotalol->Pure K+ Channel\nBlocker Initial Norepinephrine\nRelease Initial Norepinephrine Release Bretylium->Initial Norepinephrine\nRelease

Key Experimental Models and Protocols

The data in the comparison table is derived from specific experimental models, which are crucial for contextualizing the results.

  • Guinea Pig Ventricular Myocytes: Studies on clofilium used single cells isolated from guinea pig hearts. The voltage-clamp technique was applied to measure membrane currents, allowing researchers to precisely quantify the drug's effect on specific ion channels like IK and L-type Ca²⁺ currents [1].
  • Rabbit Proarrhythmia Model: The comparative data on proarrhythmic potential (incidence of Torsades de Pointes) for clofilium and d-sotalol comes from an anesthetized rabbit model. In this model, the class III agent is administered during alpha-1 stimulation with methoxamine, which creates a substrate for early after-depolarizations (EADs) and pause-dependent polymorphic ventricular tachycardia [5].
  • Conscious Canine Post-Infarction Model: The efficacy of d-sotalol and other drugs like MS-551 was tested in conscious dogs days after a myocardial infarction was induced. Programmed Electrical Stimulation (PES) was delivered to the ventricular septum to try to induce ventricular tachycardia, and the drug's ability to prevent induction was measured [7].
  • In Vitro Microelectrode Recordings: The comparative effects on action potential parameters in cardiac tissues like guinea pig papillary muscle and dog Purkinje fibers for clofilium, d-sotalol, and bretylium were obtained using microelectrode recording techniques. This involves impaling a single cardiac fiber with a fine-tipped electrode to record electrical activity before and after drug exposure [2].

Key Takeaways for Research

  • Mechanistic Purity: d-Sotalol represents a more selective class III agent, while clofilium has multi-channel effects and bretylium's action is indirect and catecholamine-dependent [2] [1] [3].
  • Proarrhythmic Risk: The search results highlight a significant concern for pure class III drugs. Both clofilium and d-sotalol showed a high propensity to induce Torsades de Pointes in animal models, which is a critical consideration for clinical development [5].
  • Tissue Specificity: Drug effects can vary by tissue. For example, MDL 11,939 (a related agent) was more potent at increasing APD in guinea pig papillary muscle than in dog Purkinje fibers. This suggests that efficacy and risk assessments should be conducted in multiple relevant tissue types [2].

References

Clofilium tosylate pazopanib combination vs conventional chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Efficacy Comparison

The table below compares the fundamental characteristics of the two treatment strategies based on a pre-clinical study for malignant rhabdoid tumors (RTs) [1] [2].

Feature Pazopanib & Clofilium Tosylate Combination Conventional Chemotherapy

| Mechanism of Action | Pazopanib: Broad inhibitor of tyrosine kinase receptors (RTKs), primarily targeting PDGFRα/β & FGFR2 [1]. This compound: Potassium channel inhibitor that perturbs protein metabolism & induces endoplasmic reticulum stress [1]. | Cytotoxic drugs that damage DNA or disrupt cell division in all rapidly dividing cells [3]. | | Primary Effect | Induces apoptosis in RT cells by combining targeted pathway inhibition and cellular stress [1]. | Kills rapidly dividing cells, both cancerous and healthy [3]. | | Experimental Efficacy (In Vivo) | Reduction of tumor growth was enhanced by the combination, matching the efficiency of conventional chemotherapy [1]. | Standard efficacy expected for the tumor type, used as a benchmark in the study [1]. | | Key Advantage | Targeted action with potential for reduced systemic toxicity; synergistic effect of the drug combination [1]. | Broad-spectrum, well-established clinical use and protocols for many cancers. |

Supporting Experimental Data

The following table summarizes key quantitative findings and the experimental context from the same pre-clinical study [1] [2].

Aspect Pazopanib & this compound Combination Conventional Chemotherapy
Study Context High-throughput drug screening identified this combination as a promising treatment for SMARCB1-inactivated malignant rhabdoid tumors (RTs) [1]. Used as a reference for treatment efficacy in the study.
In Vitro Result The combination induced apoptosis of RT cells [1]. Information not specified in available search results.
In Vivo Result The combination's reduction of tumor growth matched the efficiency of conventional chemotherapy [1]. Served as the efficacy benchmark in the study.
Proposed Clinical Rationale Results strongly support testing this combination in future clinical trials for RTs [1]. Established standard of care.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the foundational study.

  • High-Throughput Drug Screening: The study began with a high-throughput screening of approved drugs on SMARCB1-deficient and -proficient cell lines to identify compounds with selective toxicity against the cancer cells. This process identified pazopanib and this compound as SMARCB1-dependent candidates [1] [2].
  • In Vitro Validation (Cell Culture Experiments):
    • Cell Viability and Apoptosis Assays: The efficacy of the drug combination was confirmed through various cell-based assays. Researchers measured the induction of apoptosis (e.g., via caspase activation) in rhabdoid tumor cells when treated with pazopanib and this compound, both individually and in combination [1].
    • Target Identification: To identify the primary targets of pazopanib in RTs, the researchers analyzed the expression of various tyrosine kinase receptors (RTKs) in primary tumor samples. They then used genetic inhibition (e.g., siRNA) to validate the roles of specific targets like PDGFRα/β and FGFR2 [1].
  • In Vivo Validation (Animal Models):
    • Patient-Derived Xenograft (PDX) Models: The anti-tumor effect of the drug combination was evaluated in vivo using mouse models implanted with patient-derived rhabdoid tumors [1] [2].
    • Treatment and Measurement: Mice were treated with pazopanib, this compound, the combination, or a conventional chemotherapy control. Tumor growth was monitored and measured over time to compare the efficacy of the different treatment regimens [1].

Signaling Pathways & Experimental Workflow

The diagrams below, created with Graphviz, illustrate the proposed mechanism of action and the experimental workflow.

mechanism cluster_tme Tumor Microenvironment cluster_rtks Receptor Tyrosine Kinases (RTKs) cluster_channels Potassium Channels cluster_cell Rhabdoid Tumor Cell PDGFR PDGFR Cell Survival\nSignaling Cell Survival Signaling PDGFR->Cell Survival\nSignaling FGFR2 FGFR2 FGFR2->Cell Survival\nSignaling K_Channel K_Channel ER_Stress Endoplasmic Reticulum Stress K_Channel->ER_Stress Pazopanib Pazopanib Pazopanib->PDGFR Inhibits Pazopanib->FGFR2 Inhibits Clofilium Clofilium Clofilium->K_Channel Inhibits Apoptosis Induced Apoptosis (Cell Death) ER_Stress->Apoptosis Cell Survival\nSignaling->Apoptosis

workflow Start High-Throughput Drug Screening InVitro In Vitro Validation - Cell Viability Assays - Apoptosis Measurement - Target Identification (siRNA) Start->InVitro InVivo In Vivo Validation - Patient-Derived Xenograft (PDX) Models - Tumor Growth Measurement InVitro->InVivo Analysis Data Analysis & Conclusion InVivo->Analysis

Future Research & Clinical Context

  • Current Status: The pazopanib/clofilium tosylate combination is a pre-clinical discovery. The cited study provides a strong rationale for future clinical trials, but its efficacy and safety in humans have not yet been established [1].
  • Comparison with Other Modern Approaches: The field of oncology is evolving beyond conventional chemotherapy. Other advanced strategies highlighted in the search results include:
    • Low-Dose (Metronomic) Chemotherapy: Administering drugs at lower, more frequent doses to reduce toxicity and target the tumor microenvironment [4] [5].
    • Chronomodulated Chemotherapy: Adjusting the timing of drug administration to coincide with circadian rhythms to improve efficacy and reduce side effects [6].
    • Computational Drug Discovery: Using AI and knowledge graphs to predict synergistic drug combinations across many diseases, potentially accelerating the discovery of treatments like the one discussed here [7] [8].

References

Clofilium tosylate efficacy comparison other potassium channel blockers

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Channel Specificity

Clofilium tosylate is classified as a class III antiarrhythmic agent that functions primarily as a potassium channel blocker [1] [2]. Its action is use-dependent, meaning the block becomes more effective when the channel is open, and it is influenced by the specific amino acid sequence of the channel's pore region [2].

The table below summarizes its effects on various potassium channels compared to other blockers.

Potassium Channel / Type This compound Effect Other Blockers (for comparison)
Cardiac Repolarizing Channels (e.g., Shaker-B related) Use-dependent block [2] Tetraethylammonium (TEA) [2]
Slick (Slo2.1) Channel Inhibits, but with weaker effect [3] Not modulated by 38 other common blockers tested [3]
Slack (Slo2.2) Channel Potently inhibits [3] Not modulated by 38 other common blockers tested [3]
Kv11.1 (hERG) Prolongs action potential; linked to proarrhythmic risk (Torsade de Pointes) [4] E-4031 (blocks hERG) [5]
Other Channels Reported to inhibit a wide range of channels (e.g., TASK-3, TREK-1, Kir3) and activate others (e.g., KCNH3) [1] 4-AP, TEA, Quinidine (broad-spectrum blockers) [5]

Efficacy and Functional Outcomes

Electrophysiological and Proarrhythmic Effects

In vivo studies demonstrate that this compound causes a dose-dependent prolongation of the rate-corrected QT (QTc) interval on the ECG, a marker of prolonged cardiac repolarization [4]. This effect underlies its class III antiarrhythmic property but also its primary risk: in a rabbit model, clofilium induced Torsade de Pointes (TdP) in 6 out of 8 animals, a significantly higher incidence compared to other drugs like halofantrine [4].

Apoptotic and Anti-Proliferative Effects

A notable effect of this compound is its ability to induce apoptosis (programmed cell death) in certain cancer cells, a property not commonly associated with all potassium channel blockers.

  • In human promyelocytic leukemia (HL-60) cells, this compound suppresses viability and proliferation in a time- and concentration-dependent manner [6] [7].
  • This apoptotic effect is mediated through the Bcl-2-insensitive activation of caspase-3, leading to the cleavage of PARP protein, a hallmark of apoptosis [7].
  • This mechanism suggests potential chemotherapeutic and cytostatic potentials in human leukemias [7].
Therapeutic Rescue in Mitochondrial Disease

Recent research has identified a promising therapeutic application for this compound in rescuing phenotypes of POLG-related mitochondrial diseases [8].

  • In zebrafish models of POLG disorders, this compound restored mtDNA levels and Complex I respiratory activity to normal levels.
  • It also rescued cardiac and skeletal muscle defects and normalized mitochondrial mass [8].
  • This represents a novel, repurposing potential for the drug beyond its original antiarrhythmic intent.

Key Experimental Protocols

Understanding the methodologies behind these findings is crucial for evaluation.

Protocol for Assessing Proarrhythmic Potential (In Vivo)

This protocol is used to evaluate the risk of Torsade de Pointes [4].

  • Model: Pentobarbitone-anaesthetized, open-chest rabbits.
  • Intervention: Animals receive intermittent, rising-dose intravenous infusions of the α-adrenoceptor agonist phenylephrine to create a susceptible background.
  • Drug Administration: Concurrently, increasing IV doses of the test drug (e.g., this compound) are administered.
  • Primary Measurements:
    • Continuous recording of ECG intervals (QTc).
    • Arrhythmia identification, specifically the incidence of Torsade de Pointes, defined as polymorphic ventricular tachycardia with twisting of QRS complexes.
Protocol for Apoptosis Assay (In Vitro)

This protocol is used to confirm the induction of apoptosis in cell lines [7].

  • Cell Line: Human promyelocytic leukemia (HL-60) cells.
  • Treatment: Cells are treated with this compound (e.g., 0-20 μM) for varying durations.
  • Apoptosis Detection Methods:
    • Nuclear Staining: DAPI staining to observe nuclear condensation and fragmentation.
    • Flow Cytometry: Using FITC-Annexin V and Propidium Iodide (PI) to distinguish apoptotic (Annexin V+/PI-) from necrotic cells.
    • Immunoblotting: Detecting proteolytic cleavage of caspase-3 and its substrate, PARP, to confirm activation of the apoptotic pathway.

Research Applications and Potential

Research Context Application of this compound Key Findings
Cardiac Electrophysiology Probe for potassium channel function and proarrhythmia models [4] Induces QT prolongation and Torsade de Pointes [4].
Cancer Biology Investigate role of potassium channels in cell proliferation/death [6] [7] Induces caspase-3 dependent apoptosis in leukemia cells [7].
Mitochondrial Disease Therapeutic candidate for POLG-related disorders [8] Rescues mtDNA content, respiratory function, and tissue defects in zebrafish models [8].
Neuroscience Pharmacological tool for studying Slick/Slack potassium channels [3] One of the few known inhibitors of these Na+-activated K+ channels [3].

Signaling Pathway Activation in Cardiomyocytes

Research indicates that potassium channel blockers, including this compound analogs, can activate the Extracellular Signal-Regulated Kinase (ERK) pathway in cardiomyocytes through a specific signaling cascade [5]. The pathway can be summarized as follows:

G KB K+ Channel Blocker (e.g., Clofilium analog) AP Prolonged Action Potential KB->AP Ca Increased Ca²⁺ Influx via L-type Channels AP->Ca Pyk2 Pyk2 Phosphorylation Ca->Pyk2 EGFR EGFR Transactivation Pyk2->EGFR ERK ERK Phosphorylation & Activation EGFR->ERK

This pathway illustrates how potassium channel blockade initiates a calcium-dependent signaling cascade, ultimately influencing cell growth and survival processes [5].

Conclusion

This compound is a versatile pharmacological tool and drug candidate with a complex profile. Its potent blockade of diverse potassium channels sets it apart from many other blockers and is linked to both its class III antiarrhythmic effects and its significant proarrhythmic risk. Its unique efficacy in inducing apoptosis in cancer cells and rescuing mitochondrial defects in disease models highlights its potential for therapeutic repurposing beyond cardiology. Researchers should weigh its powerful biochemical effects against its well-characterized cardiac risks in experimental design.

References

Clofilium tosylate specificity KV7.1 IKs IKr channel blockade comparison

Author: Smolecule Technical Support Team. Date: February 2026

Specificity of Clofilium Tosylate

The table below summarizes the experimental findings on the effects of clofilium on various cardiac ion channels.

Channel Type Current Effect of Clofilium Key Experimental Findings Citations
hERG IKr (Rapid Delayed Rectifier) Blockade Reduces IKr; blocks gating currents related to delayed rectifier K+ channels. [1] [2]
Kv7.1/KCNE1 IKs (Slow Delayed Rectifier) Blockade Reduces the slow component of the delayed rectifier K+ current (IK). [1] [2]
L-type Calcium Channel ICa (Calcium Current) Reversible Blockade Reversibly reduces L-type Ca2+ current. [2]
Cardiac Sodium Channel INa (Sodium Current) Use-Dependent Blockade Inhibits sodium current in a use-dependent manner; effect proceeds after washout. [2]
Inward Rectifier IK1 (Inward Rectifier K+ Current) Slight Inhibition Slightly inhibits the inward rectifier current. [2]
Kv4.3 (RHK1) Ito (Transient Outward Current) Context-Dependent Modulation Slightly inhibits current from -80 mV; enhances current from -60 mV by shifting inactivation. [3]

The following diagram synthesizes findings from multiple studies to illustrate the primary and secondary cardiac ion channels affected by clofilium and the integrated impact on the action potential.

G cluster_primary Primary Potassium Channel Targets cluster_secondary Secondary Channel Effects Clofilium Clofilium IKr hERG Channel (IKr, Rapid Delayed Rectifier) Clofilium->IKr Blocks IKs Kv7.1 Channel (IKs, Slow Delayed Rectifier) Clofilium->IKs Blocks ICa L-type Calcium Channel (ICa) Clofilium->ICa Reversibly Blocks INa Sodium Channel (INa) Clofilium->INa Use-Dependent Block IK1 Inward Rectifier K+ Channel (IK1) Clofilium->IK1 Slightly Inhibits Ito Transient Outward Channel (Ito) Clofilium->Ito Modulates APD Prolonged Action Potential (Class III Antiarrhythmic Effect) IKr->APD IKs->APD ICa->APD INa->APD

Key Experimental Protocols

The data on clofilium's effects were obtained through standardized electrophysiological techniques. Here are the core methodologies used in the cited studies:

  • Cell Preparation: Experiments were performed on guinea pig isolated ventricular myocytes, a classic model for cardiac electrophysiology [1] [2].
  • Electrophysiology Technique: The whole-cell patch-clamp technique was used in voltage-clamp mode to isolate and measure specific ionic currents [1] [2].
  • Current Isolation:
    • IK Measurement: To record the delayed rectifier K+ current (IK), cells were held at -40 mV to inactivate sodium currents, and test pulses were applied to potentials positive to -40 mV. Calcium currents were blocked with 100 µM CdCl₂ [2].
    • ICa Measurement: To isolate L-type calcium current (ICa), potassium currents were suppressed by replacing intracellular K⁺ with Cs⁺, and sodium current was inactivated with a prepulse [2].
    • INa Measurement: A low-sodium bath solution was used to measure the sodium current (INa), and calcium currents were blocked with Cd²⁺ [2].
  • Drug Application: Clofilium was typically prepared from a stock solution in DMSO and added to the external superfusing saline to reach the final concentration (e.g., 1–30 µM). Effects were measured after 5-10 minutes of exposure [1] [2].

Interpretation for Research

When evaluating clofilium for your research, please consider:

  • Primary Action: Its main Class III antiarrhythmic effect (APD prolongation) is largely attributed to IKr blockade [2].
  • Lack of Specificity: Clofilium is not a specific IKr or IKs blocker. Its additional effects on calcium and sodium channels mean that observed physiological changes cannot be ascribed solely to potassium channel blockade [2].
  • Comparative Tool: Due to its complex profile, clofilium is less suitable as a selective pharmacological tool compared to more specific agents like E-4031 (IKr blocker) or Chromanol 293B (IKs blocker) [4].

References

Clofilium tosylate apoptotic effect comparison other leukemia treatments

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Apoptotic Effects in Leukemia Treatments

Treatment / Compound Class / Type Key Apoptotic Mechanisms Experimental Model (Cell Lines) Key Quantitative Findings
Clofilium Tosylate Potassium channel blocker Bcl-2-insensitive caspase-3 activation; PARP cleavage [1] Human promyelocytic leukemia (HL-60) [1] 10 µM for 16h: ~29% apoptotic cells (Annexin V+/PI-); ~10x increase in caspase-3 activity after 2-3h [1]
Daunorubicin (DNR) Anthracycline antibiotic Intrinsic & extrinsic pathways; caspase-3 activation; ∆Ψm loss; Fas receptor upregulation [2] CCRF-CEM, MOLT-4 (T-ALL), SUP-B15 (B-ALL) [2] 10 µM for 4h + recovery: Induced apoptosis in all lines; timing and pathway dominance varied by cell line [2]
Idarubicin (IDA) Anthracycline antibiotic (DNR derivative) Enhanced caspase-3 activation; faster apoptosis induction vs. DNR [3] [4] HL-60, MOLT-4, CEM, K562 [4] At equal intracellular conc.: IDA induced 20% apoptosis in ~8h; DNR required >22h; IDA more potent [4]
Acalabrutinib + Venetoclax Targeted therapy (BTK & BCL-2 inhibitors) Combined pathway inhibition; significantly prolongs progression-free survival [5] Clinical trial in previously untreated CLL patients (N>800) [5] Phase 3 trial: Significantly better 36-month overall survival vs. standard chemo-immunotherapy [5]

Detailed Experimental Data and Protocols

For researchers seeking to replicate or contextualize these findings, here is a summary of key experimental methodologies.

  • This compound Protocols: The foundational study on clofilium used several standard assays to confirm apoptosis [1].

    • Apoptosis Detection: Annexin V/PI staining with flow cytometry. Cells were treated with 10 µM clofilium, and samples were analyzed at 0h, 4h, and 16h [1].
    • Caspase-3 Activity: Measured using a fluorometric immunosorbent enzyme assay. A 10-fold increase in activity was observed 2-3 hours after treatment with 10 µM clofilium [1].
    • Apoptosis Confirmation: DNA fragmentation analysis (gel electrophoresis) and DAPI staining for nuclear morphology were also performed [1].
  • Daunorubicin/Idarubicin Protocols: Comparative studies for anthracyclines often use the following [4] [2]:

    • Cytotoxicity Assay: The MTT assay is commonly used to determine the half-maximal inhibitory concentration (IC50) [4].
    • Apoptosis Kinetics: Annexin V-FITC/PI staining with flow cytometry over a time course to compare the rate of apoptosis induction between drugs at equal intracellular concentrations [4].
    • Pathway Analysis: Western blotting to detect cleavage of caspases and PARP, and the use of apoptotic protein arrays to determine pathway involvement (intrinsic vs. extrinsic) [2].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct apoptotic pathways triggered by these treatments, based on the experimental data.

G cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway (Mitochondrial) Clofilium Clofilium Caspase-3 Caspase-3 Clofilium->Caspase-3 Direct Activation DNR_IDA DNR_IDA Death Receptors Death Receptors DNR_IDA->Death Receptors e.g., Fas Upregulation Cellular Stress Cellular Stress DNR_IDA->Cellular Stress DNA Damage/ROS TargetedTherapy TargetedTherapy Bcl-2 (Venetoclax) Bcl-2 (Venetoclax) TargetedTherapy->Bcl-2 (Venetoclax) Inhibits BTK (Acalabrutinib) BTK (Acalabrutinib) TargetedTherapy->BTK (Acalabrutinib) Inhibits Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-8->Caspase-3 Activation Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Activation ΔΨm Loss ΔΨm Loss Bax/Bak->ΔΨm Loss Activation Cyt c Release Cyt c Release ΔΨm Loss->Cyt c Release Activation Caspase-9 Caspase-9 Cyt c Release->Caspase-9 Activation Caspase-9->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

The key takeaway from the data and pathway comparison is:

  • This compound represents an early-stage, pre-clinical candidate with a unique, Bcl-2-independent mechanism that directly activates caspase-3 [1].
  • Traditional anthracyclines like daunorubicin and idarubicin are well-established, broad-acting chemotherapies that trigger multiple apoptotic pathways, with idarubicin demonstrating faster and more potent effects [4] [2].
  • Novel targeted combinations (e.g., acalabrutinib-venetoclax) represent the current therapeutic frontier, moving away from non-specific cytotoxicity towards fixed-duration, oral regimens that directly target cancer cell survival proteins, showing superior efficacy in clinical trials [5].

References

Clofilium tosylate normal vs ischemic Purkinje fibre response differential

Author: Smolecule Technical Support Team. Date: February 2026

Differential Electrophysiological Effects

Parameter Effect on Normal Purkinje Fibers Effect on Ischemic Purkinje Fibers
Action Potential Duration (APD) Prolonged in a dose-dependent manner [1] [2]. Prolonged, often to a more severe degree [3] [1].
Early Afterdepolarizations (EADs) Rarely induced (2 out of 10 fibers) [3]. Frequently induced (10 out of 11 fibers) [3].
Triggered Activity Not typically reported at lower doses. Commonly initiated by EADs, leading to repetitive firing [3].
Arrhythmogenic Potential Low at antiarrhythmic concentrations; can increase refractoriness [4] [1]. High; EADs and triggered activity are mechanisms for tachyarrhythmias [4] [3].
Effective Refractory Period (ERP) Increased [1] [2]. Increased, but the disparity with normal zones may be reduced [1].

Experimental Models & Protocols

The data in the table above is derived from specific experimental models. The following table outlines the key methodologies used in these critical studies.

Aspect Typical Experimental Protocol
Animal Model Adult dogs [4] [3] [1].
Infarction Model Ligation of the left anterior descending coronary artery (24-48 hours before study) [4] [3] [1].
Tissue Preparation Isolated, free-running Purkinje fibers and ventricular muscle from infarcted and normal zones [3] [1].
Superfusate Normal Tyrode's solution (e.g., 4mM K⁺, 2.7mM Ca²⁺) [4] [3].
Electrophysiology Intracellular microelectrode recording of action potentials in normal and ischemic fibers [1] [2].
Drug Application Clofilium tosylate added to superfusate at varying concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) [4] [3] [1].

Mechanistic Insights and Workflow

The differential response arises because ischemic tissue is more sensitive to the primary action of clofilium. The experimental workflow and proposed mechanism for this phenomenon are summarized in the diagrams below.

Start Start: Myocardial Infarction (Coronary Artery Ligation) Prep Tissue Preparation (Isolate Normal & Ischemic Purkinje Fibers) Start->Prep Record Intracellular Recording (Baseline Action Potential) Prep->Record Drug Clofilium Application (10⁻⁸ M to 10⁻⁵ M) Record->Drug Compare Compare Response (Action Potential Duration, EADs) Drug->Compare

Diagram 1: Simplified experimental workflow for assessing Clofilium's effects on Purkinje fibers.

Diagram 2: Proposed mechanism for the differential effect of Clofilium. Ischemic fibers are more susceptible to severe APD prolongation and EADs.

Interpretation and Clinical Significance

For researchers, the key implication is that ischemic tissue is more sensitive to class III antiarrhythmic agents [4]. The action potential prolongation that confers an antiarrhythmic effect in normal tissue can readily cross a threshold in ischemic tissue, inducing EADs and triggered activity that initiate lethal arrhythmias like torsade de pointes [3] [5].

This differential effect is not unique to clofilium but has also been observed with other class III drugs like d-sotalol and bretylium [4], highlighting a class-wide risk in the context of ischemia.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

509.2730431 Da

Monoisotopic Mass

509.2730431 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13ZVF1051K

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92953-10-1

Wikipedia

Clofilium tosylate

Dates

Last modified: 08-15-2023
1: Chauvin C, Leruste A, Tauziede-Espariat A, Andrianteranagna M, Surdez D, Lescure A, Han ZY, Anthony E, Richer W, Baulande S, Bohec M, Zaidi S, Aynaud MM, Maillot L, Masliah-Planchon J, Cairo S, Roman-Roman S, Delattre O, Del Nery E, Bourdeaut F. High-Throughput Drug Screening Identifies Pazopanib and Clofilium Tosylate as Promising Treatments for Malignant Rhabdoid Tumors. Cell Rep. 2017 Nov 14;21(7):1737-1745. doi: 10.1016/j.celrep.2017.10.076. PubMed PMID: 29141209.
2: Pitayu L, Baruffini E, Rodier C, Rötig A, Lodi T, Delahodde A. Combined use of Saccharomyces cerevisiae, Caenorhabditis elegans and patient fibroblasts leads to the identification of clofilium tosylate as a potential therapeutic chemical against POLG-related diseases. Hum Mol Genet. 2016 Feb 15;25(4):715-27. doi: 10.1093/hmg/ddv509. Epub 2015 Dec 21. PubMed PMID: 26692522.
3: Endo K, Kurokawa N, Kito H, Nakakura S, Fujii M, Ohya S. Molecular identification of the dominant-negative, splicing isoform of the two-pore domain K(+) channel K(2P)5.1 in lymphoid cells and enhancement of its expression by splicing inhibition. Biochem Pharmacol. 2015 Dec 1;98(3):440-52. doi: 10.1016/j.bcp.2015.10.002. Epub 2015 Oct 20. PubMed PMID: 26475531.
4: Faivre JF, Forest MC, Gout B, Bril A. Electrophysiological characterization of BRL-32872 in canine Purkinje fiber and ventricular muscle. Effect on early after-depolarizations and repolarization dispersion. Eur J Pharmacol. 1999 Oct 27;383(2):215-22. PubMed PMID: 10585537.
5: Yu SP, Yeh CH, Gottron F, Wang X, Grabb MC, Choi DW. Role of the outward delayed rectifier K+ current in ceramide-induced caspase activation and apoptosis in cultured cortical neurons. J Neurochem. 1999 Sep;73(3):933-41. PubMed PMID: 10461882.
6: Korolkiewicz R, Takeuchi K, Sliwinski W, Konstanski Z, Rekowski P, Szyk A. Contractile effects of porcine galanin(1-29)-NH2 on the rat isolated gastric fundus: mediation by potassium ions. Pharmacol Res. 1997 Aug;36(2):147-51. PubMed PMID: 9344644.
7: Cammilli L, Mugelli A, Grassi G, Alcidi L, Melissano G, Menegazzo G, Silvestri V. Implantable pharmacological defibrillator (AIPhD): preliminary investigations in animals. Pacing Clin Electrophysiol. 1991 Feb;14(2 Pt 2):381-6. PubMed PMID: 1706857.
8: Euler DE, Zeman TW, Wallock ME, Scanlon PJ. Deleterious effects of bretylium on hemodynamic recovery from ventricular fibrillation. Am Heart J. 1986 Jul;112(1):25-31. PubMed PMID: 3728284.
9: Johnson GL, Ehrreich SJ, el-Hage AN, Balazs T. Effects of antiarrhythmic agents on isoproterenol-induced ventricular fibrillation in heavy rats: a possible model of sudden cardiac death. Res Commun Chem Pathol Pharmacol. 1986 Mar;51(3):351-64. PubMed PMID: 3704313.
10: Kowey PR, Friehling TD, O'Connor KM, Wetstein L, Kelliher GJ. The effect of bretylium and clofilium on dispersion of refractoriness and vulnerability to ventricular fibrillation in the ischemic feline heart. Am Heart J. 1985 Aug;110(2):363-70. PubMed PMID: 4025111.
11: Su KS, Campanale KM, Gries CL. Nasal drug delivery system of a quaternary ammonium compound: clofilium tosylate. J Pharm Sci. 1984 Sep;73(9):1251-4. PubMed PMID: 6491944.
12: Tacker WA Jr, Niebauer MJ, Babbs CF, Combs WJ, Hahn BM, Barker MA, Seipel JF, Bourland JD, Geddes LA. The effect of newer antiarrhythmic drugs on defibrillation threshold. Crit Care Med. 1980 Mar;8(3):177-80. PubMed PMID: 7363635.

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